(3E)-5-Aminopent-3-enoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(E)-5-aminopent-3-enoic acid |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1-2H,3-4,6H2,(H,7,8)/b2-1+ |
InChI Key |
IACMVGAGEKETDA-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/CN)C(=O)O |
Canonical SMILES |
C(C=CCN)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (3E)-5-Aminopent-3-enoic Acid: Structure, Properties, and Biological Context
Executive Summary: (3E)-5-Aminopent-3-enoic acid is an unsaturated analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its chemical structure features a five-carbon backbone containing a carboxylic acid, an amino group, and a crucial trans (E) double bond. This double bond imparts significant conformational rigidity compared to the flexible native GABA molecule. This structural constraint makes (3E)-5-Aminopent-3-enoic acid a molecule of interest for researchers in neuroscience and drug development, as it holds the potential for selective interaction with components of the GABAergic system, such as GABA transporters (GATs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, hypothesized biological role, and a framework for its synthesis and characterization, tailored for scientific professionals.
Introduction to (3E)-5-Aminopent-3-enoic Acid
Overview and Scientific Significance
The modulation of the GABAergic system is a cornerstone of treatment for numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] However, the therapeutic utility of GABA itself is limited by its inability to efficiently cross the blood-brain barrier.[2] This has driven the development of GABA analogues designed to overcome this limitation and to achieve greater specificity for different components of the GABAergic synapse, such as receptors and transporters.[1][3]
(3E)-5-Aminopent-3-enoic acid emerges as a compelling subject within this field. As a conformationally restricted analogue of GABA, its rigid structure, dictated by the trans-alkene group, is hypothesized to allow for more selective binding to specific GABA transporter subtypes (e.g., GAT1, GAT2, GAT3, and BGT1).[3] Such selectivity is a key goal in modern pharmacology, as it can lead to therapies with improved efficacy and reduced side effects compared to non-selective agents.
Nomenclature and Chemical Identifiers
Accurate identification is critical in scientific research. The key identifiers for (3E)-5-Aminopent-3-enoic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (E)-5-aminopent-3-enoic acid | [4] |
| Synonyms | (3E)-5-Aminopent-3-enoic acid, 5-Aminopent-3-enoic acid | [4][5][6] |
| CAS Number | 102845-64-7 | [6][7][8] |
| Molecular Formula | C₅H₉NO₂ | [4][5] |
| PubChem CID | 13572516 | [4][5] |
Chemical Structure and Physicochemical Properties
Detailed Chemical Structure
The defining feature of (3E)-5-Aminopent-3-enoic acid is the C3-C4 double bond in the trans or E configuration. This prevents free rotation, locking the carbon backbone into a more extended conformation than the highly flexible GABA molecule. This structural rigidity is paramount, as the specific three-dimensional shape of a molecule dictates its ability to bind to biological targets.
Physicochemical Data
The physicochemical properties of a compound are crucial predictors of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Significance & Interpretation |
| Molecular Weight | 115.13 g/mol [4][5][6] | Low molecular weight is favorable for oral bioavailability and membrane permeability, consistent with Lipinski's Rule of Five. |
| Melting Point | 166-167 °C[6] | A sharp melting point is indicative of high purity. This value is useful for material characterization. |
| Boiling Point (Predicted) | 288.8 ± 28.0 °C[6] | Suggests low volatility under standard conditions. |
| pKa (Predicted) | 3.91 ± 0.10[6] | This value, attributed to the carboxylic acid, indicates that the molecule will be predominantly negatively charged at physiological pH (~7.4). |
| XLogP3 | -3.0[4] | The highly negative LogP value indicates strong hydrophilicity, suggesting high solubility in aqueous media but potentially poor passive diffusion across the blood-brain barrier without active transport. |
| Hydrogen Bond Donors | 2[4] | The amine and hydroxyl groups can donate hydrogen bonds, contributing to water solubility. |
| Hydrogen Bond Acceptors | 2[4] | The carboxyl oxygen atoms can accept hydrogen bonds, further enhancing hydrophilicity. |
Biological Context and Pharmacological Potential
The GABAergic Synapse: A Primer
To understand the potential role of (3E)-5-Aminopent-3-enoic acid, one must first understand its biological target environment. In a GABAergic synapse, GABA is released from a presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors to induce an inhibitory signal. The signal is terminated when GABA is cleared from the cleft, primarily through reuptake by GABA transporters (GATs) located on both presynaptic neurons and surrounding glial cells (astrocytes).[1][9] Inhibiting these transporters increases the concentration and residence time of GABA in the synapse, thereby enhancing inhibitory neurotransmission.
Hypothesized Mechanism of Action
Given its structural similarity to GABA, (3E)-5-Aminopent-3-enoic acid is a putative ligand for GABA-binding proteins. The key hypothesis is that its conformational rigidity will confer selectivity for a specific GAT subtype.
-
Causality of Design: Flexible molecules like GABA can adopt numerous conformations, allowing them to bind to several different targets. By introducing a rigid element like a double bond, the molecule is "pre-organized" into a specific shape. If this shape closely matches the binding pocket of one GAT subtype but not others, high selectivity can be achieved. This is a foundational principle in rational drug design.
-
Potential as a GAT Inhibitor: By competing with GABA for the binding site on a transporter, the compound could act as a competitive inhibitor. This would slow the reuptake of GABA, prolonging its inhibitory effect. This mechanism is clinically validated by the antiepileptic drug tiagabine, a selective GAT1 inhibitor.[9]
Synthesis and Characterization
Proposed Retrosynthetic Strategy
A logical approach involves a Wittig-type reaction to establish the E-alkene, followed by functional group manipulations.
Exemplary Synthetic Protocol
This protocol is a hypothetical, yet experimentally sound, representation of how the target molecule could be synthesized.
Step 1: Wittig Olefination
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM).
-
Reagent Addition: Add (carboethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Substrate Addition: Cool the solution to 0°C in an ice bath. Add a solution of N-Boc-3-aminopropanal (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (ethyl (E)-5-(tert-butoxycarbonylamino)pent-3-enoate) via flash column chromatography on silica gel.
Step 2: Boc Deprotection and Saponification
-
Deprotection: Dissolve the purified ester from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Saponification: Dissolve the resulting crude amine salt in a 2M aqueous solution of sodium hydroxide (3.0 equivalents) and stir at 40°C for 4 hours.
-
Neutralization: Cool the solution to 0°C and carefully acidify to pH ~6.5-7.0 with 1M hydrochloric acid. The product may precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum to yield (3E)-5-Aminopent-3-enoic acid.
Analytical Characterization Workflow
Each step is designed to validate the outcome of the previous one, ensuring the final compound is unequivocally identified and pure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Essential for structural confirmation. Key expected signals would include two olefinic protons with a large coupling constant (J ≈ 15-18 Hz), confirming the E (trans) stereochemistry. Other signals would correspond to the methylene groups and the amine protons.
-
¹³C NMR: Would confirm the presence of five distinct carbon atoms, including signals for the carboxyl carbon, two sp² hybridized alkene carbons, and two sp³ hybridized methylene carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass should match the calculated exact mass of C₅H₉NO₂ (115.0633 Da) within a narrow tolerance (e.g., <5 ppm).[4]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid) should be employed to determine the purity of the final compound. A single, sharp peak indicates high purity.
-
Melting Point Analysis: The experimentally determined melting point should be sharp (e.g., within a 1-2°C range) and match the literature value of 166-177°C, serving as a final check on purity.[6]
Conclusion and Future Directions
(3E)-5-Aminopent-3-enoic acid represents a structurally refined tool for probing the GABAergic system. Its value lies in the conformational rigidity imparted by its trans-double bond, which provides a basis for achieving selectivity towards specific biological targets like GABA transporters. This technical guide has outlined its fundamental chemical properties, biological rationale, and a robust framework for its synthesis and validation.
Future research should focus on:
-
In Vitro Pharmacological Profiling: Systematically screening the compound against all four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, hBGT1) expressed in cell lines to quantitatively determine its potency (IC₅₀) and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogues (e.g., the (Z)-isomer, alkyl-substituted derivatives) to understand how structural modifications impact potency and selectivity.
-
In Vivo Evaluation: Should in vitro studies reveal a promising profile, the compound should be tested in established animal models of epilepsy or neuropathic pain to assess its therapeutic potential and pharmacokinetic properties.
By pursuing these avenues, the scientific community can fully elucidate the potential of (3E)-5-Aminopent-3-enoic acid and similar constrained analogues as next-generation modulators of the GABAergic system.
References
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Kragler, K. A., et al. (2001). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry. [Link]
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Takeda, K., et al. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters. [Link]
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biological significance of (3E)-5-aminopent-3-enoic acid in neuroscience
An In-depth Technical Guide to the Potential Biological Significance of (3E)-5-Aminopent-3-enoic Acid in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct empirical data on the neurobiological role of (3E)-5-aminopent-3-enoic acid remains nascent, its structural characteristics as an unsaturated derivative of γ-aminobutyric acid (GABA) position it as a compound of significant interest for neuroscience research. This guide synthesizes the foundational principles of GABAergic neurotransmission and the established pharmacology of GABA analogs to construct a predictive framework for the potential biological significance of (3E)-5-aminopent-3-enoic acid. We will explore its structural relationship to known GABA receptor ligands, propose its hypothetical mechanism of action, and outline a comprehensive research program to elucidate its function within the central nervous system (CNS). This document serves as a technical primer for researchers poised to investigate this and other novel unsaturated amino acids as potential modulators of inhibitory neurotransmission.
The GABAergic System: The Brain's Primary Inhibitory Network
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1][2] The delicate balance between GABAergic inhibition and glutamatergic excitation is fundamental for normal brain function, and disruptions in this equilibrium are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1][3]
GABA exerts its effects through two main classes of receptors:
-
GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[4][5] Upon GABA binding, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential.[4][6] GABAA receptors are pentameric structures composed of various subunits, leading to a diversity of receptor subtypes with distinct pharmacological properties.[4] They are the targets for many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators.[5][6]
-
GABAB Receptors: These are metabotropic G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[5][7] Presynaptically, they inhibit neurotransmitter release by reducing calcium influx, while postsynaptically, they induce hyperpolarization by activating potassium channels.[6][7]
The synthesis of GABA from glutamate is catalyzed by the enzyme glutamic acid decarboxylase (GAD).[8][9] After its release into the synaptic cleft, GABA's action is terminated by its reuptake into neurons and glial cells via GABA transporters (GATs).[10]
GABA Analogs: Probing and Modulating the Inhibitory Synapse
The development of structural analogs of GABA has been instrumental in dissecting the complexities of the GABAergic system and has yielded numerous therapeutic agents.[11] These molecules are designed to mimic the structure of GABA, allowing them to interact with GABA receptors or transporters.
Key Classes of GABA Analogs:
-
GABAA Receptor Agonists: These compounds, such as muscimol and isoguvacine, directly activate GABAA receptors, mimicking the inhibitory effect of GABA.[5]
-
GABAA Receptor Antagonists: Molecules like bicuculline competitively block the GABA binding site on GABAA receptors, thereby inhibiting GABAergic neurotransmission and often inducing convulsant effects.[5]
-
GABAB Receptor Agonists: Baclofen is a classic example, used clinically as a muscle relaxant.[5]
-
GABAB Receptor Antagonists: Saclofen and phaclofen are experimental tools used to block GABAB receptor function.
-
GABA Uptake Inhibitors: Tiagabine, for instance, blocks GAT-1, increasing the synaptic concentration of GABA and is used as an antiepileptic drug.
-
GABA Transaminase Inhibitors: Vigabatrin inhibits the enzyme that breaks down GABA, leading to increased GABA levels and is also used in the treatment of epilepsy.[7]
The Emergence of Unsaturated GABA Analogs: A New Frontier
The introduction of carbon-carbon double bonds into the backbone of GABA analogs creates conformationally restricted molecules with unique pharmacological profiles. The rigidity imposed by the double bond can lead to enhanced selectivity for specific GABA receptor subtypes.
A notable example is cis-4-aminocrotonic acid (CACA), an unsaturated GABA analog that acts as a partial agonist at GABA-ρ receptors (formerly known as GABAC receptors) with little effect on GABAA receptors.[12] This selectivity highlights the potential of unsaturated amino acids to fine-tune the modulation of the GABAergic system.
(3E)-5-Aminopent-3-enoic Acid: A Candidate for Novel Neuropharmacology
(3E)-5-aminopent-3-enoic acid is an unsaturated amino acid with a five-carbon backbone, positioning the amino group at the 5th carbon and a carboxylic acid at the 1st carbon.[13][14] The key structural features relevant to its potential neuroactivity are:
-
GABA-like Scaffold: The molecule possesses the core γ-amino acid structure, with a separation of the amino and carboxyl groups that is analogous to GABA.
-
Unsaturation: The presence of a double bond between the 3rd and 4th carbons introduces conformational rigidity.
-
Stereochemistry: The "(3E)" designation indicates a trans configuration of the double bond, which will dictate the spatial orientation of the functional groups.
Hypothesized Mechanism of Action
Based on its structure, (3E)-5-aminopent-3-enoic acid could potentially interact with several components of the GABAergic system:
-
Direct Receptor Interaction: It may act as an agonist or antagonist at GABAA or GABAB receptors. The trans configuration of the double bond will influence its fit into the binding pockets of these receptors, potentially conferring subtype selectivity.
-
Modulation of GABA Transporters: The molecule could be a substrate or inhibitor of one or more of the GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1).
-
Interaction with GABA-Metabolizing Enzymes: It is also conceivable that it could interact with GABA transaminase (GABA-T).
The following diagram illustrates the potential points of interaction for (3E)-5-aminopent-3-enoic acid within a GABAergic synapse:
Caption: Potential interaction points of (3E)-5-aminopent-3-enoic acid.
A Proposed Research Workflow for Elucidating Biological Significance
A systematic approach is required to determine the neuropharmacological profile of (3E)-5-aminopent-3-enoic acid. The following workflow outlines a logical progression from computational modeling to in vivo studies.
Caption: Systematic workflow for neuropharmacological profiling.
Phase 1: In Silico Analysis and Chemical Synthesis
-
Molecular Modeling: Computational docking studies can predict the binding affinity of (3E)-5-aminopent-3-enoic acid to homology models of GABAA and GABAB receptor subtypes, as well as GABA transporters. This can help prioritize experimental assays.
-
Chemical Synthesis: A robust and scalable synthetic route for (3E)-5-aminopent-3-enoic acid is a prerequisite for biological evaluation.
Phase 2: In Vitro Characterization
-
Receptor Binding Assays:
-
Objective: To determine the affinity of the compound for GABAA and GABAB receptors.
-
Methodology: Radioligand binding assays using cell membranes expressing specific receptor subtypes. For example, competition binding assays with [3H]muscimol for GABAA sites and [3H]CGP54626 for GABAB sites.
-
-
Electrophysiology:
-
Objective: To characterize the functional activity of the compound (agonist, antagonist, or modulator) at GABA receptors.
-
Methodology: Two-electrode voltage clamp recordings from Xenopus oocytes expressing recombinant GABAA or GABAB receptors. Patch-clamp recordings from cultured neurons can also be employed to study effects on native receptors.
-
-
Transporter Uptake Assays:
-
Objective: To assess the interaction of the compound with GABA transporters.
-
Methodology: [3H]GABA uptake assays in synaptosomes or cell lines expressing specific GAT subtypes. The ability of (3E)-5-aminopent-3-enoic acid to inhibit [3H]GABA uptake would be quantified.
-
-
Enzyme Inhibition Assays:
-
Objective: To determine if the compound inhibits GABA-T.
-
Methodology: Spectrophotometric or fluorometric assays measuring the activity of purified GABA-T in the presence of varying concentrations of the compound.
-
Phase 3: In Vivo Evaluation
-
Pharmacokinetics and Blood-Brain Barrier Penetration:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its ability to cross the blood-brain barrier (BBB).
-
Methodology: Administration of the compound to rodents followed by analysis of its concentration in plasma and brain tissue over time using LC-MS/MS.
-
-
Behavioral Models:
-
Objective: To assess the in vivo effects of the compound on CNS function.
-
Methodology: Depending on the in vitro profile, relevant behavioral models could include tests for anxiolytic (elevated plus maze), anticonvulsant (pentylenetetrazol-induced seizures), sedative (locomotor activity), and muscle relaxant (rotarod) effects.
-
-
In Vivo Neurochemistry:
-
Objective: To measure the effect of the compound on neurotransmitter levels in the brain.
-
Methodology: Microdialysis in freely moving animals to measure changes in extracellular GABA and glutamate levels in specific brain regions following administration of the compound.
-
Quantitative Data Summary and Interpretation
The following table provides a template for summarizing the key quantitative data that would be generated from the proposed research workflow.
| Parameter | Assay | Hypothetical Outcome for a Selective GABAA Agonist | Hypothetical Outcome for a GAT-1 Inhibitor |
| Binding Affinity (Ki) | Radioligand Binding | Low nanomolar Ki for a specific GABAA subtype | Micromolar Ki for GAT-1 |
| Functional Potency (EC50) | Electrophysiology | Low nanomolar EC50 for inducing chloride currents | No direct receptor activation |
| Functional Efficacy (% of GABA) | Electrophysiology | Full or partial agonist (e.g., 80% of max GABA response) | Not applicable |
| Transporter Inhibition (IC50) | [3H]GABA Uptake | High micromolar or no inhibition | Low micromolar IC50 for GAT-1 |
| Enzyme Inhibition (IC50) | GABA-T Activity Assay | No significant inhibition | No significant inhibition |
| Brain Penetration (Brain/Plasma Ratio) | Pharmacokinetics | > 0.5 | > 0.5 |
| Behavioral Effect (MED) | Anticonvulsant Model | Effective at low mg/kg dose | Effective at a moderate mg/kg dose |
Conclusion and Future Directions
(3E)-5-aminopent-3-enoic acid represents an unexplored molecule with the potential to be a valuable tool for neuroscience research and a lead compound for drug development. Its rigid, unsaturated structure may confer a unique pharmacological profile, possibly leading to subtype-selective modulation of the GABAergic system. The systematic investigation outlined in this guide, from in silico modeling to in vivo behavioral studies, provides a clear roadmap for uncovering its biological significance. The insights gained from such studies will not only elucidate the specific role of this compound but will also contribute to a broader understanding of how unsaturated amino acids can be leveraged to design novel and selective therapeutics for neurological and psychiatric disorders.
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Navigating the Unknown: A Technical Safety Guide for (E)-5-aminopent-3-enoic Acid (CAS 102845-64-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling framework for (E)-5-aminopent-3-enoic acid, a compound for which detailed, publicly available safety data is limited. In the absence of a formal Safety Data Sheet (SDS), this document employs a precautionary approach, drawing upon the compound's chemical structure, data from analogous substances, and established principles of laboratory safety. The information herein is intended to empower researchers to conduct risk assessments and implement safe handling protocols.
Section 1: Chemical Identification
(E)-5-aminopent-3-enoic acid is an unsaturated aminocarboxylic acid. Its unique structure, featuring both an amine and a carboxylic acid group, suggests amphoteric properties, while the carbon-carbon double bond introduces potential for reactivity.
| Identifier | Value | Source |
| CAS Number | 102845-64-7 | [1] |
| IUPAC Name | (E)-5-aminopent-3-enoic acid | [2] |
| Molecular Formula | C5H9NO2 | [2][3] |
| Molecular Weight | 115.13 g/mol | [2][3] |
| Synonyms | (3E)-5-Aminopent-3-enoic acid, 5-Aminopent-3-enoic acid | [2] |
Chemical Structure:
Caption: 2D structure of (E)-5-aminopent-3-enoic acid.
Section 2: Hazard Identification (Inferred)
Due to the absence of specific toxicological data, a provisional hazard assessment is necessary, based on the compound's functional groups. Amino acids are generally considered to have low toxicity[4]. However, the presence of both acidic and basic moieties, along with an unsaturated bond, warrants a cautious approach.
Provisional GHS Classification:
Based on the Globally Harmonized System (GHS) principles, compounds with similar functional groups can cause skin and eye irritation[5][6]. Therefore, it is prudent to handle (E)-5-aminopent-3-enoic acid as a potential irritant.
-
Skin Corrosion/Irritation: Category 2 (Suspected)
-
Serious Eye Damage/Eye Irritation: Category 2A (Suspected)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation - Suspected, particularly as a dust)
Potential Health Effects:
-
Eye Contact: May cause irritation, redness, and pain.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Inhalation: Inhalation of dust may irritate the respiratory tract.
-
Ingestion: While specific data is unavailable, ingestion of large amounts may cause gastrointestinal upset. Similar compounds have been classified as harmful if swallowed.
Caption: Inferred routes of exposure and potential health effects.
Section 3: First-Aid Measures
In the event of exposure, follow these standard first-aid protocols, derived from safety guidelines for similar chemical compounds[7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, seek medical advice.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Section 4: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: No specific limitations are known.
-
Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.
Section 5: Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed in Section 7. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid raising dust.
Section 6: Handling and Storage
Safe Handling:
-
Handle in a well-ventilated place, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE).
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage Conditions:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Caption: Recommended laboratory workflow for handling the compound.
Section 7: Exposure Controls and Personal Protection
Given the lack of specific exposure limits, a conservative approach to exposure control is essential.
-
Engineering Controls: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure. Eyewash stations and safety showers should be readily available.
-
Personal Protective Equipment (PPE):
| Operation | Eye/Face Protection | Hand Protection | Skin and Body Protection |
| Weighing/Transfer | Safety glasses with side-shields | Nitrile rubber gloves | Lab coat |
| Solution Preparation | Chemical safety goggles | Nitrile rubber gloves | Lab coat |
| Heating/Reaction | Chemical safety goggles and/or face shield | Nitrile rubber gloves | Lab coat, consider apron |
Section 8: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Solid (assumed) | - |
| Melting Point | 166-167 °C | [3] |
| Boiling Point | 288.8 ± 28.0 °C (Predicted) | [3] |
| Density | 1.117 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.91 ± 0.10 (Predicted) | [3] |
| XLogP3 | -3 | [2] |
| Topological Polar Surface Area | 63.3 Ų | [2] |
Section 9: Stability and Reactivity (Predicted)
-
Reactivity: The compound contains both an amine and a carboxylic acid, which can react with each other. The double bond may undergo addition reactions.
-
Chemical Stability: Expected to be stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Thermal decomposition may lead to the formation of carbon oxides and nitrogen oxides.
Section 10: Toxicological Information (Data Gap Analysis)
A thorough search of available literature and databases did not yield specific toxicological studies for (E)-5-aminopent-3-enoic acid. The toxicological properties have not been fully investigated[7][8]. The provisional hazard assessment in Section 2 is based on chemical analogy. The lack of empirical data necessitates that this compound be handled with the utmost care, assuming it to be potentially hazardous until proven otherwise.
Conclusion
(E)-5-aminopent-3-enoic acid is a research chemical with an incomplete safety profile. This guide provides a foundational framework for its safe handling, based on its chemical properties and analogies to similar compounds. All laboratory personnel must be trained on these potential hazards and handling procedures before working with this substance. It is imperative to treat this compound as potentially hazardous and to use appropriate engineering controls and personal protective equipment at all times.
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difference between GABA and (3E)-5-aminopent-3-enoic acid structure
An In-depth Technical Guide to the Structural Divergence of GABA and (3E)-5-aminopent-3-enoic Acid
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system (CNS), playing a pivotal role in reducing neuronal excitability.[1][2][3] Its widespread influence has made the GABAergic system a primary target for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[4][5] The development of GABA analogues—molecules that mimic or modulate the action of GABA—is a cornerstone of neuropharmacology. These analogues allow researchers to probe the intricate conformational requirements of GABA receptors and to design novel therapeutics with enhanced specificity and efficacy.
This technical guide provides a detailed comparative analysis of GABA and a specific, conformationally restricted analogue, (3E)-5-aminopent-3-enoic acid. We will dissect their structural distinctions at the molecular level, explore the profound implications of these differences on their physicochemical properties and biological activity, and provide validated experimental protocols for their study.
Part 1: The Archetype - GABA (4-Aminobutanoic Acid)
GABA is a simple, flexible molecule characterized by a four-carbon aliphatic chain.[6][7][8] Its structure is defined by two key functional groups: a primary amine (–NH₂) at the gamma (γ) or C4 position and a carboxylic acid (–COOH) at the C1 position.[9] This arrangement is critical for its biological function.
Molecular Structure and Conformational Flexibility
The single bonds throughout GABA's carbon backbone permit a high degree of rotational freedom. This flexibility allows GABA to adopt numerous conformations in solution, from folded to fully extended. This conformational plasticity is believed to be a key reason for its ability to bind to and activate multiple, distinct classes of receptors, namely the ionotropic GABA-A and metabotropic GABA-B receptors.[10][11][12] However, this flexibility also presents a challenge for designing receptor-subtype-specific drugs, as the precise "active conformation" for each receptor type is not inherent to the molecule itself but is adopted upon binding.
Caption: Chemical structure of GABA.
Biological Role
GABA's primary function is to mediate inhibitory neurotransmission. It is synthesized in presynaptic neurons from glutamate by the enzyme glutamate decarboxylase (GAD).[8] Upon release into the synaptic cleft, GABA binds to its receptors on postsynaptic neurons.
-
GABA-A Receptors: These are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[10] GABA binding opens the channel, leading to an influx of Cl⁻, which hyperpolarizes the neuron and makes it less likely to fire an action potential.[11]
-
GABA-B Receptors: These are G-protein-coupled receptors (GPCRs) that, upon activation, indirectly modulate K⁺ and Ca²⁺ channels, leading to a slower but more prolonged inhibitory effect.[5][10]
Part 2: The Analogue - (3E)-5-Aminopent-3-enoic Acid
(3E)-5-aminopent-3-enoic acid is a GABA analogue designed to have reduced conformational freedom. Its structure provides valuable insights into the spatial requirements of GABA receptor binding pockets.
Molecular Structure and Conformational Rigidity
This molecule differs from GABA in three critical aspects:
-
Extended Carbon Backbone: It possesses a five-carbon chain (a pentenoic acid derivative) instead of GABA's four-carbon chain.[13][14]
-
Unsaturation: A carbon-carbon double bond is introduced between the C3 and C4 positions.[15]
-
Defined Stereochemistry: The (3E) designation specifies a trans geometry across the double bond. This means the higher-priority substituents on each carbon of the double bond are on opposite sides. This geometric constraint locks the carbon backbone into a more extended and rigid conformation compared to the flexible GABA molecule.
This rigidity fixes the relative positions of the terminal amino and carboxyl groups, making it a useful tool for mapping the pharmacophore of GABA receptors.
Caption: Structure of (3E)-5-aminopent-3-enoic acid.
Part 3: Comparative Structural Analysis
The fundamental differences between these two molecules dictate their potential biological interactions. A direct comparison highlights the constraints imposed by the additional carbon and the double bond.
Data Presentation: Physicochemical Properties
| Property | GABA (4-Aminobutanoic Acid) | (3E)-5-Aminopent-3-enoic Acid |
| IUPAC Name | 4-aminobutanoic acid[1][16] | (3E)-5-aminopent-3-enoic acid[13] |
| Chemical Formula | C₄H₉NO₂[6][7] | C₅H₉NO₂[13][15] |
| Molecular Weight | 103.12 g/mol [1][16] | 115.13 g/mol [13][15] |
| Carbon Chain | 4 carbons (Butanoic) | 5 carbons (Pentenoic) |
| Backbone Saturation | Saturated (all single bonds) | Unsaturated (one C=C double bond) |
| Key Feature | High conformational flexibility | Conformational rigidity due to trans double bond |
Visualization: Direct Structural Comparison
Caption: Side-by-side comparison of GABA and its analogue.
Part 4: Functional Implications of Structural Divergence
The structural modifications in (3E)-5-aminopent-3-enoic acid are not trivial; they fundamentally alter its shape and electronic properties, which in turn influences its interaction with biological targets.
-
Probing Receptor Conformation: The rigid, extended structure of the trans isomer can be used to determine if a particular GABA receptor subtype preferentially binds GABA in an extended conformation. Conversely, the corresponding (Z) or cis isomer, which adopts a more folded shape, can probe for receptors that favor a bent conformation. Studies on related unsaturated GABA analogues have shown that stereochemistry is crucial, with isomers exhibiting different potencies and activities. For instance, research on unsaturated derivatives of 5-aminopentanoic acid revealed that only the (Z) isomers were active as GABA agonists.[17]
-
Receptor Selectivity: By restricting the available conformations, analogues can achieve greater selectivity for one receptor subtype over another. A flexible molecule like GABA can adapt to the binding sites of both GABA-A and GABA-B receptors. A rigid analogue may only fit optimally into one of these sites, thereby acting as a selective agonist or antagonist.
-
Metabolic Stability: The introduction of a double bond can alter the molecule's susceptibility to metabolic enzymes. For example, GABA transaminase, the primary enzyme responsible for GABA degradation, may exhibit a different binding affinity and catalytic efficiency for (3E)-5-aminopent-3-enoic acid compared to GABA.
Part 5: Experimental Protocols
To quantitatively assess the functional consequences of these structural differences, standardized biochemical and pharmacological assays are employed.
Experimental Protocol 1: Synthesis of (3E)-5-Aminopent-3-enoic Acid
The synthesis of unsaturated amino acids often involves multi-step pathways. A plausible generalized route is outlined below, based on established organic chemistry principles.
Objective: To synthesize (3E)-5-aminopent-3-enoic acid from commercially available starting materials.
Methodology:
-
Step 1: Wittig Reaction for C=C Bond Formation.
-
React an appropriate phosphonium ylide, such as (3-carboxypropyl)triphenylphosphonium bromide, with a protected amino-acetaldehyde derivative (e.g., N-Boc-aminoacetaldehyde).
-
The Wittig reaction is known to produce a mixture of (E) and (Z) isomers. The reaction conditions (solvent, base, temperature) can be optimized to favor the formation of the desired (E) isomer.
-
-
Step 2: Isomer Separation.
-
The resulting mixture of (E) and (Z) isomers of the protected aminopentenoic acid is separated using column chromatography on silica gel. The difference in polarity and shape between the cis and trans isomers allows for their effective separation.
-
-
Step 3: Deprotection.
-
The purified (E) isomer, still containing the protecting group on the amine (e.g., a Boc group), is subjected to deprotection. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
-
Step 4: Purification and Characterization.
-
The final product, (3E)-5-aminopent-3-enoic acid, is purified, often by recrystallization or ion-exchange chromatography.
-
The structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). The coupling constant between the vinyl protons in ¹H-NMR is a definitive indicator of the (E) stereochemistry (typically >12 Hz).
-
Caption: Generalized synthesis workflow.
Experimental Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of GABA and (3E)-5-aminopent-3-enoic acid for GABA-A receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize rat or bovine cerebral cortex tissue in a buffered sucrose solution.
-
Perform differential centrifugation to isolate the crude synaptic membrane fraction, which is rich in GABA-A receptors.
-
Wash the membranes repeatedly to remove endogenous GABA. Resuspend the final pellet in assay buffer.
-
-
Binding Incubation:
-
In a series of tubes, combine the synaptic membrane preparation, a fixed concentration of a high-affinity GABA-A receptor radioligand (e.g., [³H]muscimol), and increasing concentrations of the unlabeled test compound (either GABA or (3E)-5-aminopent-3-enoic acid).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radioactive agonist like GABA).
-
Incubate the mixture at 4°C for a defined period (e.g., 30 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Conclusion
The distinction between GABA and (3E)-5-aminopent-3-enoic acid provides a compelling example of how subtle changes in chemical architecture can lead to significant functional consequences. While GABA's inherent flexibility allows it to serve as a universal inhibitory neurotransmitter, the conformational rigidity of its unsaturated analogue offers a powerful tool for dissecting the specific structural requirements of its diverse receptor targets. The extended, planar geometry imposed by the (3E) double bond restricts the spatial orientation of the crucial amino and carboxyl pharmacophores, transforming the molecule from a general agonist into a specific molecular probe. Understanding these structure-activity relationships is fundamental to the field of medicinal chemistry and is essential for the rational design of next-generation therapeutics that can selectively modulate the GABAergic system with greater precision and fewer side effects.
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PubMed. (1998). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Conformations of cyclic analogues of GABA. Retrieved from [Link]
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Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link][11]
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PubMed. (2011). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. National Center for Biotechnology Information. [Link][12]
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PubMed. (1979). GABA analogues: conformational analysis of effects on [3H]GABA binding to postsynaptic receptors in human cerebellum. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). GABA and its conformationally restricted analogues. Retrieved from [Link]
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Brainly.in. (2020). 5 amino pent 3 enoic acid structure. Retrieved from [Link][15]
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National Center for Biotechnology Information. (n.d.). 4-Aminobutanoic acid;2-aminopentanoic acid. PubChem. Retrieved from [Link]
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Exposome-Explorer. (n.d.). gamma-Aminobutyric acid (Compound). Retrieved from [Link][9]
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National Center for Biotechnology Information. (n.d.). 5-Aminopent-3-enoic acid. PubChem. Retrieved from [Link][14]
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ResearchGate. (n.d.). Revised route for the synthesis of 3-amino-2-methyl-5E-octenoic acid 4. Retrieved from [Link]
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Next Peptide. (n.d.). (E)-5-Aminopent-3-enoic acid. Retrieved from [Link]
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ResearchGate. (1985). Synthesis of Analogues of GABA. XIV. Synthesis and Activity of Unsaturated Derivatives of 5-Aminopentanoic Acid (d-Aminovaleric Acid). Retrieved from [Link][17]
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MDPI. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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(3E)-5-Aminopent-3-enoic Acid: A Stereochemical Probe for GABA Receptor Conformation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of (3E)-5-aminopent-3-enoic acid, a conformationally restricted analogue of γ-aminobutyric acid (GABA). Synthesized as part of a broader investigation into the structure-activity relationships at GABA receptors, the primary role of the (3E) isomer has been established as a crucial, yet inactive, stereochemical control. Its inactivity as a GABA agonist, in stark contrast to its corresponding (3Z) isomer, has provided valuable insights into the conformational requirements for ligand binding and activation of GABA receptors. This guide will delve into the synthesis, mechanism of action (or lack thereof), and the key experimental protocols used to elucidate the pharmacological profile of this compound, offering a valuable resource for researchers in neuroscience and drug development.
Introduction: The Quest for GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability. The physiological actions of GABA are primarily mediated by two major classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Given their central role in maintaining the balance between neuronal excitation and inhibition, GABA receptors are significant targets for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.
The development of GABA analogues has been a cornerstone of neuroscience research, aimed at dissecting the pharmacology of GABA receptors and developing novel therapeutics. A key strategy in this endeavor is the design of conformationally restricted analogues. By limiting the rotational freedom of the GABA backbone, these molecules can probe the specific spatial arrangements required for receptor binding and activation. (3E)-5-aminopent-3-enoic acid emerged from such investigations as a tool to understand the geometric constraints of the GABA-A receptor's agonist binding site.
The Role of (3E)-5-Aminopent-3-enoic Acid: A Tale of Two Isomers
The central thesis of this guide revolves around the stereochemical specificity of the GABA receptor. The double bond in the carbon backbone of 5-aminopent-3-enoic acid gives rise to two geometric isomers: the (3E) or trans isomer and the (3Z) or cis isomer.
A pivotal study by Allan and colleagues in 1985 systematically synthesized and evaluated both (E) and (Z) isomers of unsaturated derivatives of 5-aminopentanoic acid for their activity at GABA receptors. The key finding of this research was that only the (Z) isomers were active as GABA agonists . This discovery unequivocally established the role of (3E)-5-aminopent-3-enoic acid as an inactive analogue .
This lack of agonist activity is not a failure of the compound, but rather its defining and most valuable characteristic from a scientific perspective. It serves as a negative control, demonstrating that a specific, folded conformation, approximated by the (Z) isomer, is essential for agonist activity at the GABA-A receptor. The extended conformation of the (3E) isomer is not conducive to productive binding and receptor activation.
While its inactivity at the GABA-A receptor agonist site is well-established, a comprehensive understanding of its potential interactions with other components of the GABAergic system is necessary. A related compound, (Z)-5-aminopent-2-enoic acid, has been shown to possess GABAB receptor antagonist and weak GABAA receptor agonist properties[1]. This raises the possibility that (3E)-5-aminopent-3-enoic acid could have activity at other GABA-related targets, although such findings have not been reported in the literature to date.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H9NO2 | PubChem[2] |
| Molecular Weight | 115.13 g/mol | PubChem[2] |
| IUPAC Name | (3E)-5-aminopent-3-enoic acid | PubChem[2] |
| CAS Number | 102845-64-7 | ChemBK[3] |
| Synonyms | (E)-5-aminopent-3-enoic acid | PubChem[2] |
Synthesis of (3E)-5-Aminopent-3-enoic Acid
Representative Synthetic Pathway
The synthesis would likely start from a commercially available precursor that can be elaborated to introduce the amine and carboxylic acid functionalities with the desired stereochemistry of the double bond. One possible approach could involve:
-
Wittig or Horner-Wadsworth-Emmons Reaction: To establish the E-configured double bond. This would involve reacting a suitable phosphorus ylide with an aldehyde.
-
Functional Group Interconversion: Conversion of existing functional groups to the desired amine and carboxylic acid. This could involve steps like reduction of a nitrile or azide to an amine, and hydrolysis of an ester to a carboxylic acid.
-
Protecting Group Strategy: The use of protecting groups for the amine and carboxylic acid functionalities would be crucial to prevent unwanted side reactions during the synthetic sequence.
Experimental Protocols for Pharmacological Characterization
To rigorously define the role of (3E)-5-aminopent-3-enoic acid as an inactive GABA analogue, a series of well-established experimental protocols are employed. These assays are designed to assess the compound's ability to bind to and modulate the function of key components of the GABAergic system.
GABA-A Receptor Binding Assay
This assay determines the affinity of a compound for the GABA-A receptor. It typically involves the use of a radiolabeled ligand that is known to bind to a specific site on the receptor.
Objective: To determine the binding affinity (Ki) of (3E)-5-aminopent-3-enoic acid for the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [3H]muscimol or [3H]GABA), and varying concentrations of the test compound ((3E)-5-aminopent-3-enoic acid).
-
For determining non-specific binding, a separate set of tubes will contain a high concentration of a known GABA-A agonist (e.g., unlabeled GABA).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
For (3E)-5-aminopent-3-enoic acid, it is expected that a very high concentration would be required to displace the radioligand, resulting in a high IC50 and Ki value, confirming its low affinity for the GABA-A receptor agonist site.
Electrophysiological Recording of GABA-A Receptor Function
This assay directly measures the functional consequences of a compound's interaction with the GABA-A receptor, which is a ligand-gated chloride ion channel.
Objective: To determine if (3E)-5-aminopent-3-enoic acid can activate or modulate GABA-A receptor-mediated currents.
Methodology:
-
Expression of GABA-A Receptors:
-
Use a heterologous expression system, such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells).
-
Inject the oocytes or transfect the cells with cRNA or cDNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
-
Two-Electrode Voltage Clamp (for Xenopus oocytes):
-
Place an oocyte expressing GABA-A receptors in a recording chamber continuously perfused with a physiological saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply a known concentration of GABA to elicit a baseline chloride current.
-
After washing out the GABA, apply various concentrations of (3E)-5-aminopent-3-enoic acid alone to test for agonist activity.
-
To test for modulatory activity, co-apply (3E)-5-aminopent-3-enoic acid with a sub-maximal concentration of GABA.
-
-
Data Analysis:
-
Measure the amplitude of the current elicited by each compound or combination of compounds.
-
For agonist testing, construct a concentration-response curve to determine the EC50 (the concentration that elicits a half-maximal response).
-
For modulation testing, compare the current in the presence of GABA alone to the current in the presence of GABA and the test compound.
-
In the case of (3E)-5-aminopent-3-enoic acid, it is anticipated that it will not elicit a current when applied alone and will not significantly modulate the current elicited by GABA, confirming its lack of functional activity at the GABA-A receptor.
GABA Transporter (GAT) Uptake Assay
This assay assesses the ability of a compound to inhibit the reuptake of GABA from the extracellular space.
Objective: To determine if (3E)-5-aminopent-3-enoic acid inhibits GABA transporters.
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing a specific GABA transporter subtype (e.g., GAT1, GAT2, GAT3, or BGT1).
-
-
Uptake Assay:
-
Plate the cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of (3E)-5-aminopent-3-enoic acid or a known GAT inhibitor (e.g., tiagabine for GAT1).
-
Initiate the uptake by adding a fixed concentration of radiolabeled GABA (e.g., [3H]GABA).
-
Incubate for a short period to allow for GABA uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of GABA uptake at each concentration of the test compound.
-
Determine the IC50 value from the concentration-inhibition curve.
-
GABA Transaminase (GABA-T) Activity Assay
This assay measures the ability of a compound to inhibit the enzyme responsible for GABA catabolism.
Objective: To determine if (3E)-5-aminopent-3-enoic acid inhibits GABA-T activity.
Methodology:
-
Enzyme Source:
-
Use purified GABA-T or a tissue homogenate rich in the enzyme (e.g., from brain).
-
-
Enzymatic Reaction:
-
In a multi-well plate, combine the enzyme, the substrates (GABA and α-ketoglutarate), and varying concentrations of (3E)-5-aminopent-3-enoic acid or a known GABA-T inhibitor (e.g., vigabatrin).
-
The activity of GABA-T is often measured using a coupled enzyme assay where the product, succinic semialdehyde, is converted by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH.
-
Monitor the increase in NADPH absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction at each concentration of the test compound.
-
Determine the percentage of inhibition and the IC50 value.
-
Data Presentation and Interpretation
The expected outcome of the aforementioned assays for (3E)-5-aminopent-3-enoic acid is a lack of significant activity at the GABA-A receptor agonist site. The data would be presented as follows:
Table 1: Pharmacological Profile of (3E)-5-Aminopent-3-enoic Acid at GABAergic Targets
| Assay | Target | Parameter | Result for (3E)-5-aminopent-3-enoic acid |
| Radioligand Binding | GABA-A Receptor | Ki (µM) | > 1000 (predicted) |
| Electrophysiology | GABA-A Receptor | EC50 (µM) | Inactive (predicted) |
| GABA Uptake | GABA Transporters | IC50 (µM) | To be determined |
| Enzyme Activity | GABA Transaminase | IC50 (µM) | To be determined |
The high Ki and lack of an EC50 value in the GABA-A receptor assays would provide strong evidence for its inactivity as a direct agonist. The results from the GAT and GABA-T assays would complete the pharmacological profile, indicating whether the compound has any other effects within the GABAergic system.
Visualization of Key Concepts
GABAergic Synapse and the Role of Analogues
Caption: The GABAergic synapse and the differential actions of (3Z) and (3E) isomers.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for the comprehensive pharmacological profiling of the compound.
Conclusion: The Importance of Inactivity in Drug Design
The study of (3E)-5-aminopent-3-enoic acid provides a compelling example of how a pharmacologically inactive compound can yield profound scientific insights. Its primary role as a GABA analogue is that of a stereochemical control, which, through its lack of agonist activity, has helped to define the conformational requirements of the GABA-A receptor's agonist binding site. This knowledge is invaluable for the rational design of new, more potent, and selective GABAergic modulators. While its own therapeutic potential may be limited, the lessons learned from (3E)-5-aminopent-3-enoic acid continue to inform the field of neuroscience and drug discovery. Future research could explore its potential activity at other GABA-related targets to provide an even more complete picture of this informative molecule.
References
-
Allan, R. D., Dickenson, H. W., Johnston, G. A. R., Kazlauskas, R., & Tran, H. W. (1985). Synthesis of Analogues of GABA. XIV. Synthesis and Activity of Unsaturated Derivatives of 5-Aminopentanoic Acid (δ-Aminovaleric Acid). Australian Journal of Chemistry, 38(11), 1651-1656. [Link]
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Chebib, M., & Johnston, G. A. R. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13572516, (3E)-5-Aminopent-3-enoic acid. Retrieved February 17, 2026, from [Link].
-
Johnston, G. A. R. (1996). GABAA receptor pharmacology. Pharmacology & Therapeutics, 69(3), 173-198. [Link]
-
Berthelot, P., Vaccher, C., Musad, A., Flouquet, N., Debaert, M., & Rigo, B. (1988). GABAB receptor antagonist and GABAA receptor agonist properties of a delta-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid. Neuroscience Letters, 86(3), 351-355. [Link]
-
ChemBK. (n.d.). (E)-5-Aminopent-3-enoic acid. Retrieved February 17, 2026, from [Link]
Sources
(3E)-5-Aminopent-3-enoic Acid: A Conformationally Restricted GABA Analogue for Advanced Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic design of conformationally restricted analogues of endogenous ligands represents a cornerstone of modern medicinal chemistry. By limiting the rotational freedom of a flexible molecule, researchers can enforce a specific bioactive conformation, potentially leading to enhanced potency, receptor subtype selectivity, and improved pharmacokinetic profiles. This guide focuses on (3E)-5-aminopent-3-enoic acid, a structurally constrained analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3] Due to a scarcity of direct experimental data on this specific molecule, this paper synthesizes information from related compounds and foundational chemical principles to provide a comprehensive theoretical and practical framework. We will explore its structural and conformational properties, propose a viable synthetic route, and detail its potential applications in neuroscience drug discovery, supported by protocols for its evaluation as a GABA receptor ligand.
Introduction: The Rationale for Conformational Restriction in GABA Analogues
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter responsible for reducing neuronal excitability throughout the CNS.[1][4] It counterbalances the excitatory neurotransmitter glutamate, and this delicate equilibrium is crucial for healthy brain function.[1][5] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and insomnia.[1][3][6]
GABA itself is a highly flexible molecule, capable of adopting numerous conformations in solution. However, it is hypothesized that only a specific subset of these conformations is responsible for binding to its various receptor subtypes (e.g., GABA-A, GABA-B).[3] This principle is the driving force behind the development of conformationally restricted analogues. By incorporating rigid structural elements, such as double bonds or cyclic systems, chemists can "lock" the molecule into a shape that more closely mimics the bioactive conformation.[7] This strategy can lead to:
-
Increased Potency: A higher population of molecules in the active conformation leads to more efficient receptor binding.
-
Enhanced Selectivity: A rigid structure may fit preferentially into the binding pocket of one receptor subtype over another.
-
Improved Pharmacokinetics: Rigidity can influence properties like membrane permeability and metabolic stability.
(3E)-5-aminopent-3-enoic acid serves as an excellent case study. Its trans (E) double bond introduces a planar constraint in the carbon backbone, significantly reducing the molecule's conformational flexibility compared to the parent GABA molecule. This guide will dissect the implications of this structural feature from synthesis to potential biological function.
Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its basic properties. (3E)-5-aminopent-3-enoic acid is an unsaturated amino acid with the following key characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | PubChem |
| Molecular Weight | 115.13 g/mol | PubChem |
| IUPAC Name | (3E)-5-aminopent-3-enoic acid | PubChem |
| Synonyms | (E)-5-aminopent-3-enoic acid | PubChem |
Conformational Analysis: The Impact of the Trans-Double Bond
The defining structural feature of (3E)-5-aminopent-3-enoic acid is the C3-C4 trans-double bond. This element imposes a planar geometry on the atoms C2 through C5 and restricts rotation around the C3-C4 bond, which is the most flexible bond in the parent GABA molecule. The conformational landscape is therefore primarily determined by rotation around the C2-C3 and C4-C5 single bonds.
The stability of conformations in unsaturated acyclic systems is governed by a combination of steric hindrance and electronic effects, such as hyperconjugation (σ-π* interactions).[5][8][9] For (3E)-5-aminopent-3-enoic acid, the preferred conformations will seek to minimize steric clashes between the terminal amine and carboxylic acid groups while optimizing stabilizing electronic interactions.
-
Rotation around C2-C3: This bond rotation determines the orientation of the carboxylic acid group relative to the plane of the double bond. The lowest energy conformation is likely one where a C-H bond on C2 is eclipsed with the C=C bond, maximizing σ-π* overlap.[8]
-
Rotation around C4-C5: This rotation dictates the position of the amino group. Similar to the C2-C3 bond, conformations that minimize steric repulsion and allow for favorable electronic interactions will be preferred.
The overall result is a molecule that exists in a more defined, extended conformation compared to the random coil possibilities of GABA. This predefined distance and spatial relationship between the amino and carboxyl groups are critical for its interaction with GABA receptor binding sites.
Caption: Key rotatable sigma bonds determining the conformation of the molecule.
Proposed Synthesis Strategy
The following workflow outlines a plausible synthetic pathway. The causality behind this choice is rooted in its efficiency and stereochemical control. Starting with a protected glycine equivalent allows for the controlled introduction of the unsaturated side chain.
Caption: A proposed three-stage synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize (3E)-5-aminopent-3-enoic acid.
Step 1: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)-5-chloropent-3-enoate
-
Rationale: To create the carbon backbone via nucleophilic substitution. A bulky Boc protecting group is used on the amine, and an ethyl ester on the carboxylate, to prevent side reactions.
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78°C under an argon atmosphere.
-
Slowly add a solution of N-Boc-glycine ethyl ester (1.0 eq) in dry THF to the LDA solution and stir for 30 minutes to form the enolate.
-
Add (E)-1,4-dichlorobut-2-ene (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to yield the protected amino halide intermediate.
Step 2: Azide Formation
-
Rationale: To convert the terminal halide to an azide, which is a stable precursor to the amine.
-
Dissolve the product from Step 1 in DMF.
-
Add sodium azide (NaN₃) (1.5 eq) and stir the mixture at 60°C for 12 hours.
-
Cool the reaction, dilute with water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the protected amino azide.
Step 3: Global Deprotection
-
Rationale: To simultaneously reduce the azide to the primary amine and hydrolyze the ester and Boc group to yield the final zwitterionic amino acid.
-
Dissolve the azide intermediate in methanol.
-
Add Palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a balloon of H₂ gas at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Add 6M HCl to the filtrate and reflux for 4 hours to hydrolyze the ester and remove the Boc group.
-
Concentrate the solution in vacuo and purify the resulting solid by recrystallization from an ethanol/water mixture to yield (3E)-5-aminopent-3-enoic acid hydrochloride. Neutralize with a suitable base to obtain the zwitterion if desired.
Biological Significance and Applications in Drug Design
The primary therapeutic potential of (3E)-5-aminopent-3-enoic acid lies in its role as a GABA analogue. By mimicking the structure of GABA in a rigid conformation, it has the potential to act as a modulator of GABA receptors.[14][15]
The GABAergic Synapse: A Target for Intervention
GABAergic neurotransmission is a tightly regulated process. GABA is synthesized from glutamate, released into the synapse, and acts on postsynaptic GABA-A and GABA-B receptors to produce an inhibitory signal.[3] The signal is terminated by GABA transporters (GATs) that remove GABA from the synapse. Each of these components is a potential drug target.
Caption: Simplified diagram of a GABAergic synapse showing key drug targets.
An analogue like (3E)-5-aminopent-3-enoic acid could be designed to:
-
Act as a selective agonist or antagonist: Its rigid structure might allow it to bind with high affinity to a specific GABA receptor subtype, leading to a more targeted therapeutic effect with fewer side effects.
-
Inhibit GABA Transporters (GATs): By blocking the reuptake of GABA, it could prolong the inhibitory signal in the synapse, a mechanism used by some antiepileptic drugs.
-
Inhibit GABA-transaminase (GABA-T): Blocking the enzyme that degrades GABA would increase overall GABA levels in the brain.
Protocol for In Vitro Evaluation: GABA-A Receptor Binding Assay
To validate the hypothesis that (3E)-5-aminopent-3-enoic acid interacts with GABA receptors, a competitive radioligand binding assay is the gold standard. This protocol is a self-validating system as it includes controls for total and non-specific binding, ensuring that the measured signal is due to specific interaction with the target receptor.
Objective: To determine the binding affinity (Ki) of (3E)-5-aminopent-3-enoic acid for the GABA-A receptor.
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors).
-
[³H]Muscimol (a high-affinity GABA-A agonist radioligand).
-
Unlabeled GABA (for determining non-specific binding).
-
(3E)-5-Aminopent-3-enoic acid (test compound).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and counter.
-
Glass fiber filters and filtration manifold.
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation. Wash the membrane pellet multiple times to remove endogenous GABA.[16]
-
Assay Setup: Set up assay tubes in triplicate on ice.
-
Total Binding: Add buffer, [³H]Muscimol (e.g., 5 nM final concentration), and membrane suspension.
-
Non-specific Binding (NSB): Add buffer, [³H]Muscimol, a high concentration of unlabeled GABA (e.g., 10 µM), and membrane suspension.
-
Competition: Add buffer, [³H]Muscimol, varying concentrations of (3E)-5-aminopent-3-enoic acid (e.g., 1 nM to 1 mM), and membrane suspension.
-
-
Incubation: Incubate all tubes at 4°C for 45 minutes to allow binding to reach equilibrium.[16]
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand. This step is critical to separate bound from free ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific [³H]Muscimol binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
(3E)-5-aminopent-3-enoic acid stands as a compelling, albeit theoretically explored, candidate for the development of novel CNS therapeutics. Its conformationally restricted backbone provides a rational starting point for designing potent and selective modulators of the GABAergic system. This guide has provided a comprehensive framework by proposing a robust synthetic strategy and a clear path for its initial biological evaluation.
Future research should focus on the practical execution of these proposals:
-
Chemical Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of the molecule are the essential first steps.
-
In Vitro Pharmacology: The binding affinity for GABA-A and GABA-B receptors should be determined, followed by functional assays (e.g., patch-clamp electrophysiology) to classify the compound as an agonist, antagonist, or allosteric modulator.[20][21]
-
Computational Modeling: Molecular docking and dynamics simulations can provide deeper insights into the binding mode of (3E)-5-aminopent-3-enoic acid at the receptor level, guiding the design of second-generation analogues with improved properties.
-
In Vivo Studies: If in vitro results are promising, studies in animal models of epilepsy or anxiety would be warranted to assess its therapeutic efficacy and pharmacokinetic profile.
By integrating synthetic chemistry, computational analysis, and rigorous pharmacology, molecules like (3E)-5-aminopent-3-enoic acid can be advanced from theoretical concepts to potential clinical candidates.
References
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The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. (2024). Nutrients. Available at: [Link]
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GABA Functions, Benefits & Side Effects. Study.com. Available at: [Link]
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GABA Receptor. (2025). StatPearls - NCBI Bookshelf. Available at: [Link]
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Revisiting the conformational analysis of unsaturated organic compounds using the bent bond / antiperiplanar hypothesis. ResearchGate. Available at: [Link]
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Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. (2022). Cleveland Clinic. Available at: [Link]
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What Are GABA Receptors and How Do They Help The Brain?. (2024). GoodRx. Available at: [Link]
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GABA. PDSP. Available at: [Link]
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Synthesis of γ,δ-unsaturated amino acids by Claisen rearrangement - last 25 years. ResearchGate. Available at: [Link]
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Synthesis of Gamma,delta-Unsaturated and Delta,epsilon-Unsaturated Alpha-Amino Acids From Fragmentation of Gamma- And Delta-Lactones. (2004). PubMed. Available at: [Link]
-
Characterization of GABA Receptors. PubMed Central (PMC). Available at: [Link]
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Synthesis of γ,δ-Unsaturated and δ,ε-Unsaturated α-Amino Acids from Fragmentation of γ- and δ-Lactones. (2004). The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of enantiomerically enriched beta,gamma-unsaturated-alpha-amino acids. UQ eSpace - The University of Queensland. Available at: [Link]
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Synthesis of γ,δ‐unsaturated amino acids derivatives. ResearchGate. Available at: [Link]
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Acyclic systems with unsaturated substituents: σ-π Conjugation. Imperial College London. Available at: [Link]
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Rational approaches for the design of various GABA modulators and their clinical progression. PubMed Central (PMC). Available at: [Link]
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Conformational analysis by lanthanide induced shifts. I. Applications to .alpha.,.beta.-unsaturated aldehydes, ketones, esters, and amides. Journal of the American Chemical Society. Available at: [Link]
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Ligand based drug design of new heterocyclic imines of GABA analogues: A molecular docking approach for the discovery of new GABA-AT inhibitors. ResearchGate. Available at: [Link]
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Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025). ACS Omega. Available at: [Link]
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Conformations of Acyclic Molecules. Scribd. Available at: [Link]
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Computational Drug Design. The University of Sydney. Available at: [Link]
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Conformational Analysis. University of Bath. Available at: [Link]
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Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. (1999). Journal of Neuroscience. Available at: [Link]
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Rational approaches for the design of various GABA modulators and their clinical progression. (2020). ResearchGate. Available at: [Link]
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Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. Available at: [Link]
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Exploring the DS2 Scaffold for GABA A Receptor Modulation: Progress toward the Development of a GABA A δ-Subunit Preferring Negative Allosteric Modulator. (2026). ACS Publications. Available at: [Link]
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An In-depth Technical Guide to the Metabolic Pathway Analysis of 5-Aminopent-3-enoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and conceptual frameworks for elucidating the metabolic pathways of 5-aminopent-3-enoic acid and its derivatives. As a class of unsaturated amino acids, these compounds present unique analytical challenges and hold potential significance in various biological contexts, from microbial metabolism to their role as potential intermediates in drug synthesis and degradation. This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and adaptable approach to your research.
Introduction: The Significance of 5-Aminopent-3-enoic Acid Derivatives in Metabolism
5-Aminopent-3-enoic acid and its derivatives are non-proteinogenic amino acids characterized by a five-carbon backbone with a terminal amino group and a carboxylic acid, interspersed by a double bond. While not as ubiquitous as their saturated counterpart, 5-aminovaleric acid, their metabolic fate is of considerable interest. Understanding their biosynthesis, degradation, and potential biotransformation is crucial for several reasons:
-
Drug Development: These molecules can be precursors or metabolites of pharmaceutical compounds, and their metabolic stability and pathways directly influence drug efficacy, pharmacokinetics, and potential toxicity.[1][2]
-
Natural Product Biosynthesis: They may serve as intermediates in the biosynthesis of various natural products with potential bioactivity.
-
Microbial and Environmental Fate: Elucidating their degradation pathways in microorganisms is essential for understanding their environmental persistence and role in biogeochemical cycles.
This guide will navigate the complexities of delineating these pathways, from initial experimental design to advanced analytical techniques and data interpretation.
Core Methodologies for Metabolic Pathway Elucidation
A multi-pronged approach is essential for the robust analysis of metabolic pathways. The following sections detail the key experimental and analytical techniques, emphasizing their application to 5-aminopent-3-enoic acid derivatives.
Stable Isotope Labeling: Tracing the Metabolic Fate
Stable isotope labeling is a powerful technique to trace the transformation of a molecule through a metabolic network.[3][4][5] By introducing a labeled precursor (e.g., containing ¹³C or ¹⁵N) into a biological system, one can track the incorporation of the isotopic label into downstream metabolites.
Conceptual Workflow for Stable Isotope Labeling:
Figure 1: A generalized workflow for stable isotope labeling experiments.
Protocol: ¹³C-Labeling Experiment for a Bacterial Culture
-
Precursor Synthesis: Synthesize or procure (E/Z)-5-amino[1,2,3,4,5-¹³C₅]pent-3-enoic acid.
-
Culture Preparation: Grow the microorganism of interest in a minimal medium to mid-log phase.
-
Label Introduction: Introduce the ¹³C-labeled precursor into the culture medium at a defined concentration.
-
Time-Course Sampling: Harvest cell pellets and supernatant at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Metabolite Quenching and Extraction: Immediately quench metabolic activity by rapidly cooling the samples and extract metabolites using a cold solvent mixture (e.g., methanol:water:chloroform).
-
LC-MS/MS Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography to separate and identify metabolites.
-
Data Analysis: Look for mass shifts corresponding to the incorporation of five ¹³C atoms in downstream metabolites.
Metabolomics: A Global Snapshot of Metabolic Changes
Metabolomics provides a comprehensive, unbiased analysis of all small molecules in a biological sample, offering a snapshot of the metabolic state.[6][7][8] This is particularly useful for identifying unexpected metabolic products and for comparing the metabolic profiles of cells under different conditions (e.g., with and without exposure to a 5-aminopent-3-enoic acid derivative).
Key Metabolomics Techniques:
| Technique | Analytes | Sample Preparation | Strengths | Limitations |
| LC-MS/MS | Polar and non-polar compounds | Minimal, typically extraction | High sensitivity and selectivity | Matrix effects can suppress ionization |
| GC-MS | Volatile and semi-volatile compounds | Often requires derivatization | Excellent separation and reproducibility | Not suitable for thermally labile compounds |
| NMR Spectroscopy | Abundant metabolites | Minimal, non-destructive | Highly quantitative and structural information | Lower sensitivity compared to MS |
Experimental Workflow for a Comparative Metabolomics Study:
Figure 2: A typical workflow for a comparative metabolomics experiment.
Enzymatic Assays: Characterizing the Key Players
Once potential metabolic reactions are identified, enzymatic assays are crucial for confirming the activity of the enzymes involved and for characterizing their kinetics. For 5-aminopent-3-enoic acid derivatives, key enzymatic reactions could involve transaminases, dehydrogenases, hydratases, or isomerases.
Protocol: In Vitro Assay for a Putative Transaminase
-
Enzyme Preparation: Purify the candidate transaminase enzyme from a recombinant expression system or from the native organism.
-
Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, 5-aminopent-3-enoic acid, a suitable amino acceptor (e.g., α-ketoglutarate), and the cofactor pyridoxal phosphate.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme.
-
Reaction Quenching: Stop the reaction at various time points by adding an acid or by heat inactivation.
-
Product Detection: Analyze the reaction mixture for the formation of the expected products (e.g., the corresponding keto-acid and glutamate) using HPLC or LC-MS.
-
Kinetic Analysis: Determine the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) by varying the substrate concentrations.
Putative Metabolic Pathways of 5-Aminopent-3-enoic Acid Derivatives
Direct experimental evidence for the metabolic pathways of 5-aminopent-3-enoic acid is limited in the current literature. However, based on the metabolism of structurally related compounds like 5-aminovalerate and other unsaturated amino acids, we can propose several putative pathways.
Putative Degradative Pathway
The degradation of 5-aminopent-3-enoic acid likely proceeds through a series of enzymatic reactions to ultimately enter central carbon metabolism.
Figure 3: A putative degradative pathway for 5-aminopent-3-enoic acid.
This proposed pathway is analogous to the degradation of 5-aminovalerate by Clostridium aminovalericum, which involves a transamination to glutaric semialdehyde, followed by reduction, CoA activation, and subsequent breakdown.[9]
Putative Biosynthetic Pathways
The biosynthesis of 5-aminopent-3-enoic acid could potentially arise from several precursors, including intermediates of the lysine degradation pathway or through the modification of other fatty acids. One plausible route is from L-lysine, which is a known precursor for 5-aminovalerate.[10]
Figure 4: A putative biosynthetic pathway for 5-aminopent-3-enoic acid from L-lysine.
Challenges and Future Directions
The study of the metabolic pathways of 5-aminopent-3-enoic acid derivatives is still in its nascent stages. Key challenges include:
-
Chemical Synthesis: The synthesis of isotopically labeled standards and derivatives can be complex.
-
Analytical Method Development: Optimizing chromatographic separation for these polar and potentially reactive compounds is critical.
-
Identification of Novel Enzymes: The enzymes responsible for the biosynthesis and degradation of these compounds are likely to be novel and require discovery and characterization.
Future research should focus on utilizing a combination of the techniques described in this guide to systematically explore the metabolism of these intriguing molecules in various biological systems. The integration of metabolomics with genomics and proteomics (multi-omics) will be particularly powerful in identifying the genes and proteins responsible for these metabolic transformations.
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The Therapeutic Promise of Unsaturated GABA Derivatives: A Technical Guide
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining the delicate balance between neuronal excitation and inhibition.[1][2][3][4] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[1][2][4][5] However, the therapeutic utility of GABA itself is severely limited by its poor blood-brain barrier permeability and metabolic instability.[1][2][4] This has spurred the development of GABA analogues, with a particular focus on unsaturated derivatives. By introducing carbon-carbon double or triple bonds, these molecules acquire conformational rigidity, leading to enhanced receptor selectivity and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, pharmacology, and potential therapeutic applications of unsaturated GABA derivatives, intended for researchers and drug development professionals.
Introduction: The Rationale for Unsaturated GABA Analogues
The inherent flexibility of the GABA molecule allows it to adopt numerous conformations, enabling interaction with a variety of receptor subtypes (GABAA, GABAB, and GABAC) and transporters. However, this lack of conformational constraint contributes to its non-selective pharmacological profile. The introduction of unsaturation, in the form of double or triple bonds, restricts the molecule's rotational freedom.[6] This conformational restriction is a key strategy in medicinal chemistry to design ligands with higher affinity and selectivity for specific receptor subtypes.
The primary goals for developing unsaturated GABA derivatives are:
-
Enhanced Receptor Selectivity: To create analogues that preferentially bind to and modulate specific GABA receptor subtypes, thereby minimizing off-target effects.
-
Improved Pharmacokinetics: To design molecules with better absorption, distribution, metabolism, and excretion (ADME) properties, including increased blood-brain barrier penetration.
-
Novel Therapeutic Mechanisms: To explore derivatives that may exhibit unique mechanisms of action beyond direct receptor agonism or antagonism.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of unsaturated GABA derivatives often involves multi-step chemical processes. A common strategy is the introduction of unsaturation into a cyclic or linear backbone containing the core GABA pharmacophore.
Key Classes of Unsaturated GABA Derivatives
Several classes of unsaturated GABA analogues have been synthesized and evaluated, each with distinct structural features and pharmacological activities.
| Derivative Class | Key Structural Feature | Primary Biological Target(s) | Notable Examples |
| Crotonic Acid Derivatives | Carbon-carbon double bond in a linear four-carbon chain | GABAA and GABAC receptors | trans-4-Aminocrotonic acid (TACA), cis-4-Aminocrotonic acid (CACA)[6] |
| Tetrolic Acid Derivatives | Carbon-carbon triple bond in a linear four-carbon chain | GABAA receptors | 4-Aminotetrolic acid[6] |
| Cyclopentene/Cyclopentane Derivatives | Unsaturation within a five-membered ring structure | GABA uptake and receptor binding | cis-4-Aminocyclopent-2-ene-1-carboxylic acid, 4-aminocyclopent-1-ene-1-carboxylic acid[7][8] |
| Bridged Bicyclic Derivatives | Rigid, bicyclic skeletons incorporating the GABA structure | Branched-chain aminotransferase 1 (BCAT1) | WQQ-345 and its derivatives[9] |
Structure-Activity Relationship Insights
The position and geometry of the unsaturated bond are critical determinants of biological activity. For instance, trans-4-aminocrotonic acid (TACA) acts as a partial agonist at GABA-ρ2 receptors with a higher efficacy than its cis isomer, CACA.[10] TACA's potency is also slightly greater than GABA at this receptor subtype.[10] In contrast, cis-4-aminocrotonic acid (CACA) demonstrates selectivity for bicuculline-insensitive GABAC receptors.[6] The triple bond in 4-aminotetrolic acid confers activity at bicuculline-sensitive GABAA receptors.[6] These findings suggest that the extended conformation of GABA is preferred for GABAA receptor activation, while a more folded conformation is favored by GABAC receptors.[6]
Therapeutic Applications and Underlying Mechanisms
The unique pharmacological profiles of unsaturated GABA derivatives have opened avenues for their potential application in a range of therapeutic areas.
Neurological and Psychiatric Disorders
Deficiencies in GABAergic neurotransmission are a hallmark of many neurological and psychiatric conditions.[1][2][3][4]
-
Epilepsy: By enhancing inhibitory signaling, GABA analogues can raise the seizure threshold. The development of receptor-subtype-selective agonists could offer improved efficacy and reduced side effects compared to existing anti-epileptic drugs.
-
Anxiety and Mood Disorders: The calming effect of GABA is well-established.[11] Derivatives that can effectively cross the blood-brain barrier and modulate GABAA receptors are promising candidates for anxiolytic and mood-stabilizing therapies.
-
Neurodegenerative Diseases: GABA deficiency has been linked to conditions like Huntington's, Parkinson's, and Alzheimer's disease.[1][2][4] Unsaturated GABA derivatives could potentially offer neuroprotective effects by restoring GABAergic tone.
-
Tourette's Syndrome: Research suggests that dysfunction of GABAergic neurons may contribute to the generation of tics in Tourette's syndrome.[12] Positron Emission Tomography (PET) studies using radiolabeled ligands are being employed to investigate changes in GABAA receptor density in patients.[12]
Metabolic Disorders
Recent research has uncovered a surprising role for GABA in regulating glucose and lipid metabolism.
-
Type 2 Diabetes: GABA can modulate the function of pancreatic islet cells, promoting insulin secretion and the proliferation of insulin-producing beta cells.[13] It has been shown to activate the PI3K/AKT pathway, which enhances insulin sensitivity.[13] Furthermore, research has identified the enzyme GABA transaminase in the liver as a key player in GABA production and its link to insulin resistance.[14] Pharmacological inhibition of this enzyme in animal models has been shown to restore insulin sensitivity.[14]
-
Obesity: Long-term inhibition of GABA-transaminase has been associated with decreased food intake and weight loss in animal studies.[14] This suggests a potential role for GABA modulators in the management of obesity.
Cancer
Emerging evidence points to the involvement of GABAergic signaling in cancer.
-
Targeting BCAT1 in Cancer: The enzyme branched-chain aminotransferase 1 (BCAT1) is involved in the metabolism of branched-chain amino acids and has been identified as a potential therapeutic target in certain cancers.[9] Novel unsaturated GABA derivatives with bridged bicyclic skeletons have been designed as BCAT1 inhibitors.[9] One such derivative exhibited a significant enhancement in BCAT1 enzymatic inhibitory activity and effectively suppressed the growth of cancer cells resistant to third-generation tyrosine kinase inhibitors.[9]
Experimental Protocols and Methodologies
The development and characterization of unsaturated GABA derivatives rely on a combination of synthetic chemistry, in vitro pharmacology, and in vivo disease models.
Synthesis of a Bicyclic GABA Derivative (Illustrative Protocol)
The following is a generalized protocol for the synthesis of a bicyclic GABA derivative, adapted from the literature.[9]
Objective: To synthesize a conformationally restricted GABA analogue with a bridged bicyclic skeleton.
Materials: Norcamphor, nitromethane, tert-butyl acetate, lithium diisopropylamide (LDA), iron powder, ammonium chloride, palladium on carbon (Pd/C), hydrogen gas.
Procedure:
-
Henry Reaction and Dehydration: React norcamphor with nitromethane in refluxing benzene to yield a tertiary β-nitro alcohol, which undergoes in situ dehydration to an α,β-unsaturated nitro compound.[9]
-
Michael Addition: Perform a Michael addition of the carbanion generated from the deprotonation of tert-butyl acetate by LDA to the α,β-unsaturated nitro compound.[9]
-
Reduction of Nitro Group: Reduce the nitro group to an amine using iron powder and ammonium chloride in an ethanol/water mixture.
-
Hydrogenolysis: Subject the resulting compound to standard hydrogenolysis conditions (e.g., Pd/C, H2) to saturate any remaining double bonds and remove protecting groups.
-
Purification: Purify the final product by recrystallization or chromatography.
Caption: Generalized synthetic workflow for a bicyclic GABA derivative.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of an unsaturated GABA derivative for a specific GABA receptor subtype (e.g., GABAA).
Materials: Cell membranes expressing the recombinant human GABAA receptor subtype of interest, radiolabeled ligand (e.g., [3H]muscimol), test compound (unsaturated GABA derivative), scintillation fluid, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Caption: Workflow for an in vitro GABA receptor binding assay.
Future Directions and Conclusion
The exploration of unsaturated GABA derivatives continues to be a vibrant area of research with significant therapeutic potential. Future efforts will likely focus on:
-
Fine-tuning Receptor Selectivity: The design of novel analogues with even greater selectivity for specific GABA receptor subtypes to achieve more targeted therapeutic effects.
-
Elucidating Novel Mechanisms: Investigating whether these compounds engage in mechanisms beyond direct receptor modulation, such as influencing GABA metabolism or transport.
-
Clinical Translation: Advancing the most promising candidates from preclinical studies into clinical trials to evaluate their safety and efficacy in human populations.
References
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Johnston, G. A. R., Chebib, M., Duke, R. K., & Mewett, K. N. (2016). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. [Link]
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Allan, R. D., & Johnston, G. A. R. (1980). Synthesis of analogues of GABA. IV. Three unsaturated derivatives of 3-aminocyclopentane-1-carboxylic acid. Australian Journal of Chemistry, 33(3), 599-604. [Link]
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Johnston, G. A. R., Allan, R. D., Kennedy, S. M. K., & Twitchin, B. (1979). Synthesis of γ‐Aminobutyric Acid Analogs. ResearchGate. [Link]
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Li, Y., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]
-
Allan, R. D., & Twitchin, B. (1979). Synthesis of Analogues of GABA. II. 4-Alkyl-4-aminobut-2-enoic Acids and a New Synthesis of Some Vinyl α-Amino Acids. Australian Journal of Chemistry, 32(11), 2507-2516. [Link]
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Szymański, P., & Kaczor, A. A. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(11), 3387. [Link]
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Al-Khatib, K., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. MDPI. [Link]
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Krasil'nikova, I., et al. (2018). Practical Syntheses of Both Enantiomers of the Conformationally Restricted GABA Analogue cis-(2-Aminocyclobutyl)acetic Acid. ResearchGate. [Link]
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Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link]
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Gajcy, K., Lochyński, S., & Librowski, T. (2016). A Role of GABA Analogues in the Treatment of Neurological Diseases. ResearchGate. [Link]
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Kumar, K., et al. (2021). Rational approaches for the design of various GABA modulators and their clinical progression. RSC Medicinal Chemistry, 12(10), 1636-1663. [Link]
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Gajcy, K., Lochyński, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Bentham Science. [Link]
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Poupaert, J. H., et al. (1993). .gamma.-Aminobutyric acid esters. 3. Synthesis, brain uptake, and pharmacological properties of C-18 glyceryl lipid esters of GABA with varying degree of unsaturation. Journal of Medicinal Chemistry, 36(10), 1519-1525. [Link]
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Quevedo, K., et al. (2023). GABA's mechanism of action in improving glucose and lipid metabolism. ResearchGate. [Link]
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Cantor, R. S. (2003). GABA A Receptor Function is Regulated by Lipid Bilayer Elasticity. Biochemistry, 42(40), 11891-11897. [Link]
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Methodological & Application
Application Note: Strategies for Dissolving (3E)-5-aminopent-3-enoic Acid for Biological Assays
Introduction: The Challenge of Zwitterionic Compounds
(3E)-5-aminopent-3-enoic acid is an unsaturated amino acid derivative. Its structure, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), dictates its physicochemical behavior. In solid form and at or near physiological pH in solution, the compound exists predominantly as a zwitterion [1]. This internal salt possesses both a positive (ammonium) and a negative (carboxylate) charge, resulting in a net neutral molecule.
This zwitterionic nature creates strong intermolecular ionic attractions within the crystal lattice, leading to properties that can complicate its use in biological assays:
-
High Melting Points: Significant energy is required to overcome these ionic forces[1].
-
Variable Solubility: While the presence of charged groups suggests water solubility, the strong lattice energy can impede dissolution. Solubility is often poor in neutral water and non-polar organic solvents but is highly dependent on pH[1].
This application note provides a systematic, tiered approach for researchers to successfully dissolve (3E)-5-aminopent-3-enoic acid, ensuring solution stability and minimizing artifacts in downstream biological assays. We will explain the causal science behind each protocol and address the critical importance of vehicle compatibility.
Physicochemical Profile
A clear understanding of the compound's properties is the foundation for a successful dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [2][3] |
| Molecular Weight | 115.13 g/mol | [2][3] |
| Predicted XLogP3 | -3.0 | [2][3] |
| Structure | Contains a primary amine and a carboxylic acid | [4][5] |
| Predicted State | Zwitterionic solid at room temperature | [1] |
The highly negative predicted XLogP3 value strongly indicates that the compound is hydrophilic and its solubility will be favored in polar, aqueous systems over non-polar organic solvents.
Core Concept: pH-Dependent Solubility of Amino Acids
The solubility of (3E)-5-aminopent-3-enoic acid is fundamentally governed by its acid-base equilibria in solution. The zwitterionic form, while polar, often has the lowest solubility due to the strong intermolecular ionic bonds. By adjusting the pH, we can shift the equilibrium to favor either the fully protonated (cationic) or fully deprotonated (anionic) form, both of which are salts and typically exhibit much higher aqueous solubility[6].
Caption: pH-dependent equilibrium of (3E)-5-aminopent-3-enoic acid.
Recommended Dissolution Workflow
We propose a tiered strategy starting with the most biocompatible solvent system. This workflow minimizes the use of potentially confounding organic co-solvents unless absolutely necessary.
Caption: Decision workflow for dissolving the target compound.
Experimental Protocols
Protocol 1: Aqueous Dissolution via pH Adjustment (Primary Method)
Principle: This method directly leverages the compound's acid-base properties. By adding a small amount of acid or base, the zwitterion is converted into a more soluble cationic or anionic salt, respectively. This is the preferred method as it avoids organic solvents that can interfere with biological systems.
Materials:
-
(3E)-5-aminopent-3-enoic acid
-
Sterile, purified water (e.g., Milli-Q® or equivalent) or a low-molarity buffer (e.g., 10 mM HEPES, PBS)
-
0.1 M Hydrochloric Acid (HCl), sterile
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator bath
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Mass: Determine the mass of (3E)-5-aminopent-3-enoic acid required for your target stock concentration (e.g., for 1 mL of a 10 mM stock, weigh 1.15 mg).
-
Initial Suspension: Add the weighed powder to a sterile tube. Add ~80% of the final desired volume of water or buffer. Vortex vigorously for 30 seconds. The compound will likely not dissolve completely, forming a suspension.
-
pH Adjustment (Titration):
-
Place the tube in a beaker on a stir plate with a small stir bar, or vortex between additions.
-
To dissolve as an acidic salt (cation): Add 0.1 M HCl dropwise (e.g., 1-2 µL at a time). After each addition, vortex and visually inspect for clarity. Check the pH periodically. Continue until the solution is clear.
-
To dissolve as a basic salt (anion): Add 0.1 M NaOH dropwise. After each addition, vortex and visually inspect for clarity. Continue until the solution is clear.
-
-
Sonication (Optional): If dissolution is slow, place the tube in a sonicator bath for 5-10 minutes to break up aggregates.
-
Final Volume & pH Adjustment: Once the solid is fully dissolved, adjust the solution to the final desired volume with the solvent. Measure the final pH. If necessary, back-titrate carefully to a pH compatible with your assay, ensuring the compound does not precipitate.
-
Sterilization: Pass the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Vehicle Control: Prepare a separate solution containing the same solvent and the same volume of HCl or NaOH used for dissolution, and adjust to the same final pH. This is your mandatory vehicle control.
Protocol 2: Organic Co-solvent Dissolution (Alternative Method)
Principle: When pH modification is not possible or high stock concentrations (>50-100 mM) are required, a polar aprotic solvent like dimethyl sulfoxide (DMSO) can be used. DMSO is a powerful solvent that can disrupt the crystal lattice energy of the zwitterion.
Materials:
-
(3E)-5-aminopent-3-enoic acid
-
High-purity, anhydrous DMSO (Biotechnology Grade)
-
Sterile microcentrifuge tubes or glass vials with PTFE-lined caps
-
Vortex mixer and/or sonicator bath
Procedure:
-
Weigh Compound: Accurately weigh the compound into a sterile, dry tube.
-
Add DMSO: Add the required volume of 100% DMSO to achieve the desired high stock concentration (e.g., 100 mM).
-
Dissolve: Cap tightly and vortex vigorously for 1-2 minutes.
-
Aid Dissolution: If necessary, sonicate the tube for 10-15 minutes. Gentle warming (to 30-37°C) can also be used, but caution is advised to prevent compound degradation. Ensure the solution is a completely clear, single phase before proceeding.
-
Storage: Store DMSO stocks in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw completely and vortex to ensure homogeneity.
-
Working Solution Preparation:
-
Perform serial dilutions of the DMSO stock in your final aqueous assay buffer.
-
Crucial Step: When diluting, add the DMSO stock to the aqueous buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out of solution[7].
-
-
Vehicle Control: Your vehicle control must be the assay buffer containing the same final percentage of DMSO as your experimental samples.
Critical Considerations for Assay Integrity
The choice of dissolution vehicle is not trivial; it becomes an integral part of the experiment and can significantly impact the results[8].
Vehicle Biocompatibility & Controls
An accurate experiment is impossible without a proper vehicle control. The vehicle itself can induce biological effects.
-
pH Changes: The pH adjustment in Protocol 1 can alter protein function or cell viability. Your vehicle control must reflect this identical pH shift.
-
Solvent Toxicity: Organic solvents can be cytotoxic or have specific off-target effects. DMSO, for example, can induce cell differentiation, act as a ROS scavenger, and inhibit certain enzymes at concentrations that are often surprisingly low[8][9].
| Solvent | Recommended Max. Final Concentration (in vitro) | Potential Artifacts |
| DMSO | ≤ 0.5% (sensitive assays may require ≤ 0.1%) | Cytotoxicity, enzyme inhibition, ROS scavenging[9] |
| Ethanol | ≤ 0.5% (some cell lines tolerate up to 1%) | Pro-inflammatory effects, cytotoxicity[10] |
Precipitation Risk
A common failure point is compound precipitation when an organic stock solution is diluted into an aqueous assay buffer[11].
-
Kinetic vs. Thermodynamic Solubility: A high concentration in 100% DMSO does not guarantee solubility in 1% DMSO/99% buffer[11].
-
Mitigation: Always add the stock to the buffer (not vice-versa) with vigorous mixing. Visually inspect your final working solutions for any signs of haze or precipitate before adding them to your assay.
Stability and Storage
-
Aqueous Solutions: Due to the potential for microbial growth and hydrolysis, aqueous stocks should ideally be made fresh for each experiment. If storage is required, store at 4°C for short-term use (1-2 days) or aliquot and freeze at -20°C or -80°C for longer-term storage. Confirm stability after a freeze-thaw cycle.
-
DMSO Solutions: DMSO is hygroscopic (absorbs water from the air). Store stocks in tightly sealed vials with desiccant.
Summary & Recommendations
| Parameter | Aqueous Method (pH Adjustment) | Organic Method (DMSO) |
| Biocompatibility | Excellent. Vehicle is buffer with minor pH change. | Fair to Poor. Requires careful control of final concentration. |
| Achievable Conc. | Moderate (typically 1-50 mM) | High (often >100 mM) |
| Assay Interference | Low (if pH is controlled) | High potential for artifacts[8][9] |
| Complexity | Moderate (requires pH titration) | Simple (dissolve and dilute) |
| Recommendation | Primary, highly recommended method. | Alternative method. Use only when necessary. |
For (3E)-5-aminopent-3-enoic acid, its hydrophilic nature makes it an ideal candidate for aqueous dissolution via pH adjustment (Protocol 1). This method should be the default choice for all biological assays to ensure the highest data integrity. The use of DMSO should be reserved for situations where exceptionally high concentrations are required that cannot be achieved in an aqueous system. In all cases, the rigorous use of an appropriate vehicle control is non-negotiable.
References
-
PubChem. (n.d.). 5-Aminopent-3-enoic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link][2]
-
PubChem. (n.d.). (3E)-5-Aminopent-3-enoic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link][3]
-
Brainly.in. (2020, December 20). 5 amino pent 3 enoic acid structure. Retrieved February 17, 2026, from [Link][4]
-
ChemBK. (n.d.). (E)-5-Aminopent-3-enoic acid. Retrieved February 17, 2026, from [Link][5]
-
DigitalCommons@URI. (1971). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved February 17, 2026, from [Link]
-
Hansen, L. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7(1), 56. PLoS ONE, 9(9), e107952. Retrieved February 17, 2026, from [Link][9]
-
Kurz, F., et al. (1995). Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. Industrial & Engineering Chemistry Research, 34(3), 936-942. Retrieved February 17, 2026, from [Link][6]
-
Galvao, J., et al. (2014). Biological actions of drug solvents. Revista Brasileira de Farmacognosia, 24(4), 383-391. Retrieved February 17, 2026, from [Link][8]
-
Ilieva, Y., et al. (2021). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Toxicology in Vitro, 74, 105164. Retrieved February 17, 2026, from [Link][10]
-
Clark, J. (2016, April). Introducing amino acids. Chemguide. Retrieved February 17, 2026, from [Link][1]
-
Sazykin, IuO. (1981). [Solubility and the complex-forming properties of the zwitterlytes, 6-aminopenicillanic and 7-aminodesacetoxycephalosporanic acids]. Antibiotiki, 26(1), 3-8. Retrieved February 17, 2026, from [Link][12]
-
Lee, S., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(5), 551. Retrieved February 17, 2026, from [Link][13]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(5), 415-426. Retrieved February 17, 2026, from [Link][11]
-
Ramu, M. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Retrieved February 17, 2026, from [Link][7]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 5-Aminopent-3-enoic acid | C5H9NO2 | CID 53905548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3E)-5-Aminopent-3-enoic acid | C5H9NO2 | CID 13572516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainly.in [brainly.in]
- 5. chembk.com [chembk.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. [Solubility and the complex-forming properties of the zwitterlytes, 6-aminopenicillanic and 7-aminodesacetoxycephalosporanic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: SPPS of Peptides Containing (3E)-5-Aminopent-3-enoic Acid
[1]
Abstract & Scientific Rationale
(3E)-5-aminopent-3-enoic acid (also known as trans-5-aminopent-3-enoic acid or a vinylogous GABA analogue) is a non-proteinogenic amino acid used to introduce conformational constraints into peptide backbones.[1] Unlike flexible GABA linkers, the (E)-alkene moiety rigidifies the skeleton, often stabilizing secondary structures such as
Critical Challenge: The primary synthetic hurdle is the chemical instability of the
-
Isomerization: Migration of the double bond from the
-position (3,4) to the thermodynamically more stable -conjugated position (2,3).[2] -
Michael Addition: The resulting conjugated
-unsaturated system acts as a Michael acceptor, susceptible to irreversible nucleophilic attack by piperidine or free resin-bound amines.[1]
This protocol mitigates these risks by utilizing collidine-based activation (weaker base) and optimized deprotection cycles .[1]
Chemical Characteristics & Pre-Synthesis Analysis[1][2][3]
| Property | Specification |
| Compound Name | Fmoc-(3E)-5-aminopent-3-enoic acid |
| Formula | |
| MW | 337.37 g/mol |
| Structure | Fmoc-NH-CH |
| Key Risk | Base-catalyzed |
| Solubility | Soluble in DMF, NMP; sparingly soluble in DCM.[1][2] |
Mechanism of Instability
The following diagram illustrates the isomerization pathway that this protocol is designed to prevent.
Figure 1: Pathological isomerization pathway of
Optimized SPPS Protocol
A. Resin Selection[1][3][4]
-
Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin .[1][3][4]
-
Reasoning: 2-CTC is a sterically bulky, acid-labile resin that minimizes aggregation.[1] Crucially, if the vinylogous acid is the C-terminal residue, loading onto 2-CTC requires only DIPEA (weak base conditions compared to hydroxymethyl resins) and prevents racemization/isomerization during loading.
-
-
Alternative: Rink Amide (for C-terminal amides), but requires careful handling during the first coupling.[1]
B. Resin Loading (If C-terminal)[1]
-
Swell Resin: DCM, 30 min.
-
Prepare Solution: Dissolve Fmoc-(3E)-5-aminopent-3-enoic acid (1.2 eq) in DCM (10 mL/g resin). Add DIPEA (3.0 eq) .
-
Note: Do not use DMAP.[1] DMAP is too nucleophilic and can cause side reactions with the unsaturated system.
-
-
Reaction: Agitate 2 hours at RT.
-
Capping: Add MeOH (1 mL/g) and DIPEA (1 mL/g) to cap unreacted chlorides (15 min).
-
Wash: DCM (3x), DMF (3x), DCM (3x).
C. Coupling Protocol (Chain Elongation)
This step is critical.[1] Standard coupling using DIPEA (pKa ~10.[1]7) can deprotonate the
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1][2]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Coupling:
-
Dissolution: Dissolve Fmoc-amino acid (3.0 eq) and HATU (2.9 eq) in minimal DMF.
-
Activation: Add Collidine (6.0 eq) immediately before adding to the resin.[1]
-
Caution: Do not "pre-activate" for more than 30 seconds.[1] Prolonged activation increases the risk of isomerization.
-
-
Coupling: Add mixture to resin. Agitate for 45–60 minutes .
-
Wash: DMF (5x).
D. Fmoc Deprotection (Critical Modification)
Standard 20% piperidine (pKa ~11.[1][2]1) is risky.[1] While the amide bond formed after coupling is less acidic than the ester, repeated exposure to piperidine can still drive isomerization.
Modified Cocktail: 20% Piperidine + 0.1 M HOBt in DMF .
-
Role of HOBt: HOBt acts as a weak acid/buffer, suppressing the effective basicity and minimizing aspartimide formation and base-catalyzed isomerization.
Cycle:
-
Treat: 20% Piperidine/0.1 M HOBt in DMF (1 x 2 min). Drain.
-
Treat: 20% Piperidine/0.1 M HOBt in DMF (1 x 8 min). Drain.
-
Note: Avoid "flow" washes with piperidine.[1] Use batch treatment to strictly control time.
-
-
Wash: DMF (5x), DCM (2x), DMF (2x).
E. Cleavage & Isolation
The double bond is generally stable to TFA, provided cation scavengers are used to prevent alkylation of the alkene by protecting group carbocations (e.g., t-butyl cations).
Cocktail: 95% TFA / 2.5% TIS / 2.5% H
-
Pre-cool the cocktail to 0°C.
-
Add to resin and agitate for 2 hours at RT.
-
Precipitate in cold diethyl ether.
-
Centrifuge and wash pellet 3x with ether.
Quality Control & Troubleshooting
Analytical HPLC Profile
-
Target Peak: The (3E) isomer will elute as the major peak.
-
Impurity 1 (Conjugated): The (2E) isomer (conjugated) is thermodynamically more stable and typically elutes later on C18 columns due to extended conjugation/planarity.[1][2]
-
Impurity 2 (Adduct): Piperidine adducts will have +85 Da mass shift.[1]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Mass +85 Da | Michael addition of piperidine. | Isomerization occurred.[1] Switch to Collidine during coupling.[1] Reduce deprotection time to 2x 3 min. |
| Low Yield | Incomplete coupling due to steric bulk.[1] | Use DIC/Oxyma Pure at 50°C (microwave) for max 10 min. Note: Heat increases isomerization risk, use with caution.[1][2] |
| Shifted Retention Time | Isomerization to | Avoid DIPEA entirely.[1] Ensure HOBt is present in deprotection cocktail.[1] |
References
-
Fmoc Solid Phase Peptide Synthesis Basics
-
Vinylogous Amino Acid Synthesis & Stability
-
Coupling Reagents for Prone Residues
-
Compound Data
Sources
- 1. (3E)-5-Aminopent-3-enoic acid | C5H9NO2 | CID 13572516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
Application Note: HPLC Separation Strategies for (3E)-5-Aminopent-3-enoic Acid Isomers and Chiral Analogues
This Application Note is designed for researchers and analytical scientists. It addresses the specific challenge of separating isomers of (3E)-5-aminopent-3-enoic acid and its chiral derivatives.
-Amino AcidsExecutive Summary & Structural Analysis[1]
Chemical Identity & Chirality Check
Before developing a separation protocol, we must rigorously define the stereochemistry of the target molecule.[1]
-
Structure:
. -
Stereochemistry: The parent molecule contains a double bond at C3-C4, allowing for geometric isomerism (E/Z or trans/cis).[1] However, the carbons at C2 and C5 are achiral (each has two hydrogens).[1]
-
Context: "Enantiomers" in this context typically refers to chiral derivatives (e.g.,
-substituted or -substituted analogs) or is a nomenclature confusion with 4-amino-pent-2-enoic acid (a chiral GABA analog).[1]
Scope of this Protocol: This guide provides methods for:
-
Enantioseparation of Chiral Derivatives: (e.g., C2-methyl or C4-substituted analogs) using Macrocyclic Glycopeptide CSPs.
-
Geometric Isomer Separation (E vs. Z): Critical for verifying the (3E) configuration of the parent achiral molecule.[1]
Method A: Direct Enantioseparation (Chiral Derivatives)
Recommended for: C2- or C4-substituted analogs where derivatization is undesirable.[1]
Principle: The Macrocyclic Glycopeptide Platform
For
Protocol Parameters[1]
| Parameter | Specification | Rationale |
| Column | Astec CHIROBIOTIC™ T (Teicoplanin) | Specific selectivity for underivatized amino acids (especially |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions for baseline resolution.[1] |
| Mobile Phase | Methanol:Water (60:40 v/v) | "Polar Ionic Mode" favors zwitterionic solubility and ionic interaction with the CSP.[1] |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles.[1] |
| Detection | UV @ 210 nm (or 254 nm) | 210 nm detects the amide/carboxyl; 254 nm detects the alkene ( |
| Temperature | 25°C (Ambient) | Lower temperatures can enhance enantioselectivity ( |
Step-by-Step Workflow
-
Equilibration: Flush column with mobile phase for 30 mins.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water. Do not use pure water as it may cause peak broadening due to surface tension effects in the injector.[1]
-
Injection: Inject 5-10 µL.
-
Optimization:
Method B: Geometric Isomer Separation (E vs. Z)
Recommended for: Verifying the (3E) purity of the achiral parent molecule.[1]
Principle: Reversed-Phase Hydrophobicity
The (E)-isomer (trans) typically has a more linear, planar structure compared to the (Z)-isomer (cis), allowing for better intercalation into C18 alkyl chains.[1] This results in different retention times.[1][3]
Protocol Parameters[1]
| Parameter | Specification |
| Column | C18 (ODS) High Carbon Load (e.g., Agilent ZORBAX Eclipse Plus C18) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 2% B (Isocratic hold for polar retention)5-20 min: 2% |
| Detection | UV @ 210 nm |
Note: The amino group is protonated (
Method C: High-Sensitivity Derivatization (Marfey's Method)
Recommended for: Trace analysis or when direct chiral columns are unavailable.[1]
Principle
Marfey's reagent (FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine to form diastereomers .[1] Enantiomers of the amino acid become diastereomers (L-L and L-D pairs), which have different physical properties and can be separated on a standard achiral C18 column.[1]
Protocol
-
Reaction: Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO
. -
Incubation: Heat at 40°C for 1 hour.
-
Quench: Add 20 µL 2M HCl to stop reaction.
-
Separation: Inject onto standard C18 column (Method B conditions). The diastereomers will elute with significantly different retention times (
RT > 2-5 min).[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct method based on the specific isomer challenge (Chiral vs. Geometric).
Figure 1: Decision tree for selecting the appropriate HPLC methodology based on the specific structural variant of 5-aminopent-3-enoic acid.
References
-
PubChem. (3E)-5-aminopent-3-enoic acid | Structure & Properties. National Library of Medicine.[1] Available at: [Link][1]
-
Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Separation Science. Available at: [Link]
-
Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9] Available at: [Link][1]
Sources
- 1. (3E)-5-Aminopent-3-enoic acid | C5H9NO2 | CID 13572516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Separation of amino acid enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prins cyclization reactions: Topics by Science.gov [science.gov]
Introduction: Unveiling the Neuromodulatory Potential of a Novel GABA Analogue
An Application Note and Comprehensive Protocols for the Characterization of (3E)-5-aminopent-3-enoic acid at GABA Receptors
(3E)-5-aminopent-3-enoic acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2][3][4][5] The rigid conformation of such analogues provides valuable tools for probing the complex pharmacology of GABA receptors.[6] Structurally related compounds, such as cis- and trans-4-aminocrotonic acid (CACA and TACA), have demonstrated distinct profiles as agonists or partial agonists at different GABA receptor subtypes, particularly the GABA-A and GABA-C receptors.[6][7] Understanding the binding affinity and selectivity of (3E)-5-aminopent-3-enoic acid is a critical first step in elucidating its potential therapeutic utility for neurological disorders where GABAergic signaling is implicated.[8][9]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to characterize the receptor binding profile of (3E)-5-aminopent-3-enoic acid. We present two comprehensive protocols for competitive radioligand binding assays targeting GABA-A and GABA-C receptors, the most probable physiological targets for this compound class. The methodologies are designed to be self-validating, incorporating essential controls and detailed data analysis procedures to ensure scientific rigor and trustworthiness.
Scientific Rationale and Target Selection
GABA exerts its inhibitory effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1]
-
GABA-A receptors are ligand-gated chloride ion channels responsible for fast synaptic inhibition and are composed of various subunit combinations, leading to significant pharmacological diversity.[10][11] They are targets for many clinically important drugs, including benzodiazepines and barbiturates.[1][9]
-
GABA-B receptors are G-protein-coupled receptors that mediate slow and prolonged inhibitory signals.[1][12]
-
GABA-C receptors , also ligand-gated chloride channels, are typically composed of ρ (rho) subunits and are characterized by a distinct pharmacology, including insensitivity to the classic GABA-A antagonist bicuculline.[13][14]
Based on the pharmacology of conformationally restricted GABA analogues like CACA and TACA, (3E)-5-aminopent-3-enoic acid is hypothesized to interact primarily with the orthosteric binding site of ionotropic GABA-A and/or GABA-C receptors.[6][7] Therefore, the following protocols are focused on these two receptor families.
Principle of Competitive Radioligand Binding Assays
Competitive binding assays are a cornerstone of pharmacology for determining the affinity of an unlabeled compound (the "competitor," in this case, (3E)-5-aminopent-3-enoic acid) for a specific receptor. The principle relies on the competition between the unlabeled compound and a radiolabeled ligand (a "radioligand") with known high affinity and specificity for the target receptor.
The assay measures the ability of increasing concentrations of the unlabeled (3E)-5-aminopent-3-enoic acid to displace the radioligand from the receptor. The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity and concentration of the competing compound. By analyzing this displacement, we can calculate the inhibitory constant (Ki), which represents the affinity of (3E)-5-aminopent-3-enoic acid for the receptor.[15][16]
Experimental Workflow Overview
The general workflow for a competitive radioligand binding assay involves several key stages, from preparing the biological materials to analyzing the final data.
Caption: General workflow for a competitive radioligand binding assay.
Protocol 1: GABA-A Receptor Binding Assay
This protocol is designed to determine the affinity of (3E)-5-aminopent-3-enoic acid for GABA-A receptors using [³H]Muscimol, a potent GABA-A agonist, as the radioligand.
Materials and Reagents:
-
Receptor Source: Crude synaptic membranes prepared from whole rat brain or specific regions like the cerebellum or cortex. Alternatively, membranes from HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) can be used for greater specificity.
-
Radioligand: [³H]Muscimol (Specific Activity: 15-30 Ci/mmol).
-
Test Compound: (3E)-5-aminopent-3-enoic acid.
-
Non-specific Binding Control: Unlabeled GABA (1 mM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.3% polyethylenimine (PEI).
-
Equipment: Homogenizer, refrigerated centrifuge, multi-well plate harvester, liquid scintillation counter, scintillation vials, and cocktail.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Assay Buffer. This constitutes the crude membrane preparation.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of (3E)-5-aminopent-3-enoic acid in Assay Buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Set up the assay in microtiter plates or tubes with the following additions for a final volume of 500 µL:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]Muscimol (2-4 nM final concentration) + 300 µL Assay Buffer + 100 µL Membrane Preparation (50-100 µg protein).
-
Non-specific Binding (NSB): 50 µL GABA (1 mM final) + 50 µL [³H]Muscimol + 300 µL Assay Buffer + 100 µL Membrane Preparation.
-
Competitor Wells: 50 µL (3E)-5-aminopent-3-enoic acid dilution + 50 µL [³H]Muscimol + 300 µL Assay Buffer + 100 µL Membrane Preparation.
-
-
-
Incubation:
-
Incubate the reactions for 30-60 minutes at 4°C (on ice) to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the incubation by vacuum filtration through the pre-treated glass fiber filters using a cell harvester.
-
Immediately wash the filters three times with 3-5 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of (3E)-5-aminopent-3-enoic acid, express the specific binding as a percentage of the control specific binding (where no competitor was added).
-
Plot the % Specific Binding against the log concentration of (3E)-5-aminopent-3-enoic acid to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: GABA-C Receptor Binding Assay
This protocol is adapted to target GABA-C receptors, which are highly expressed in the vertebrate retina.[13][14] It uses the same principles as the GABA-A assay but with a different receptor source and potentially different ligands.
Materials and Reagents:
-
Receptor Source: Crude synaptic membranes prepared from bovine or rat retina. Alternatively, membranes from cell lines (e.g., Xenopus oocytes or mammalian cells) expressing homomeric ρ1 or ρ2 GABA-C receptors.
-
Radioligand: [³H]GABA can be used. Although not perfectly selective, its binding in the presence of GABA-A and GABA-B blockers can isolate the GABA-C component. A more selective radiolabeled GABA-C ligand, if available, would be preferable.
-
Test Compound: (3E)-5-aminopent-3-enoic acid.
-
Blockers: Bicuculline (to block GABA-A sites) and Saclofen (to block GABA-B sites).
-
Non-specific Binding Control: Unlabeled CACA (cis-4-aminocrotonic acid), a known GABA-C agonist (1 mM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Wash Buffer: Cold Assay Buffer.
-
Equipment: Same as for Protocol 1.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Follow the same procedure as for Protocol 1, using retina tissue as the starting material.
-
-
Assay Setup:
-
The setup is similar to the GABA-A assay, but with the inclusion of blockers to ensure selectivity for GABA-C receptors. Final assay volume is 500 µL.
-
Total Binding: 50 µL Buffer + 50 µL [³H]GABA (5-10 nM final) + 50 µL Blockers (Bicuculline at 100 µM, Saclofen at 100 µM) + 250 µL Assay Buffer + 100 µL Membrane Preparation (50-100 µg protein).
-
Non-specific Binding (NSB): 50 µL CACA (1 mM final) + 50 µL [³H]GABA + 50 µL Blockers + 250 µL Assay Buffer + 100 µL Membrane Preparation.
-
Competitor Wells: 50 µL (3E)-5-aminopent-3-enoic acid dilution + 50 µL [³H]GABA + 50 µL Blockers + 250 µL Assay Buffer + 100 µL Membrane Preparation.
-
-
-
Incubation:
-
Incubate for 60 minutes at 4°C.
-
-
Termination, Filtration, and Quantification:
-
Follow steps 4 and 5 from Protocol 1.
-
Data Analysis:
-
The data analysis procedure is identical to that described for the GABA-A receptor assay.
Summary of Assay Parameters
| Parameter | GABA-A Receptor Assay | GABA-C Receptor Assay |
| Receptor Source | Rat Brain Cortex/Cerebellum or Subtype-expressing Cell Lines | Vertebrate Retina or ρ-subunit-expressing Cell Lines |
| Radioligand | [³H]Muscimol | [³H]GABA |
| NSB Definition | 1 mM GABA | 1 mM CACA |
| Key Blockers | None (unless subtype specificity is desired) | Bicuculline (GABA-A), Saclofen (GABA-B) |
| Incubation Time | 30-60 min at 4°C | 60 min at 4°C |
| Primary Output | IC₅₀ and Ki for (3E)-5-aminopent-3-enoic acid at GABA-A | IC₅₀ and Ki for (3E)-5-aminopent-3-enoic acid at GABA-C |
GABA Receptor Signaling Pathway
Both GABA-A and GABA-C receptors are ionotropic, meaning they form an ion channel that opens upon ligand binding. This leads to a rapid influx of chloride ions (Cl⁻), hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect.
Caption: Signaling pathway for ionotropic GABA receptors (GABA-A/GABA-C).
References
- Ebert, B., et al. (1994). Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions.
- Frølund, B., et al. (2007). GABAA receptor partial agonists and antagonists: structure, binding mode, and pharmacology. PubMed.
- Chebib, M. & Johnston, G.A.R. (2002). Medicinal Chemistry and Molecular Pharmacology of GABA-C Receptors.
- Janković, S. M., et al. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Dove Medical Press.
- Wikipedia contributors. GABAA receptor agonist. Wikipedia.
- Wikipedia contributors. GABAA receptor. Wikipedia.
- Johnston, G.A.R. 4 Aminocrotonic Acid.
- Sigma-Aldrich. GABAC Receptors. Sigma-Aldrich.
- Wall, M. J. (2001). Cis-4-amino-crotonic acid activates alpha 6 subunit-containing GABA(A) but not GABA(C)
- Siegel, G. J., et al. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry, 6th edition. NCBI Bookshelf.
- Varela, M. F., et al. (1999). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. PubMed.
- Qian, H. (2005).
- Alila Medical Media. (2017).
- MedChemExpress. TACA (trans-4-Aminocrotonic acid). MedChemExpress.
- National Center for Biotechnology Information. (3E)-5-Aminopent-3-enoic acid. PubChem.
- Showalter, V. M., et al. (1998). Comparative Receptor Binding Analyses of Cannabinoid Agonists and Antagonists.
- ChemBK. (E)-5-Aminopent-3-enoic acid. ChemBK.
- MilliporeSigma. Receptor Binding Assays. MilliporeSigma.
- Next Peptide. 102845-64-7 | (E)-5-Aminopent-3-enoic acid. Next Peptide.
- National Center for Biotechnology Information. 5-Aminopent-3-enoic acid. PubChem.
- Brainly community. 5 amino pent 3 enoic acid structure. Brainly.in.
- Revvity. Receptor-Ligand Binding Assays. Revvity.
- He, Q., et al. (2024).
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Application Notes & Protocols: A Guide to Incorporating (E)-5-aminopent-3-enoic acid into Peptidomimetics
Abstract
Peptidomimetics represent a promising class of therapeutic agents, engineered to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-canonical amino acids is a key strategy in the design of peptidomimetics, offering enhanced resistance to enzymatic degradation and tailored biological activities.[1] This guide provides a comprehensive overview and detailed protocols for the incorporation of (E)-5-aminopent-3-enoic acid, a unique unsaturated amino acid, into peptidomimetic scaffolds. We will explore both solid-phase and solution-phase synthesis strategies, providing researchers, scientists, and drug development professionals with the necessary tools to leverage this versatile building block in their discovery pipelines.
Introduction: The Rationale for Unsaturated Amino Acids in Peptidomimetic Design
The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation and poor pharmacokinetic profiles.[1][2][3] Peptidomimetics address these challenges by introducing structural modifications that mimic the essential features of a natural peptide while exhibiting improved drug-like properties.[2][3] The incorporation of unnatural amino acids, such as (E)-5-aminopent-3-enoic acid, is a powerful tool in this endeavor.[4]
The vinyl moiety within (E)-5-aminopent-3-enoic acid introduces conformational constraints into the peptide backbone. This rigidity can lock the peptidomimetic into a bioactive conformation, leading to enhanced potency and receptor selectivity. Furthermore, the altered backbone structure can sterically hinder the approach of proteases, thereby increasing the in vivo stability of the molecule.[3]
Key Advantages of Incorporating (E)-5-aminopent-3-enoic acid:
-
Conformational Rigidity: The double bond restricts bond rotation, influencing the secondary structure of the peptide.[5]
-
Enhanced Proteolytic Stability: The modified backbone is less recognizable by common proteases.[3]
-
Structural Diversity: Provides a scaffold for further chemical modification and exploration of structure-activity relationships (SAR).[3]
Synthesis and Characterization of (E)-5-aminopent-3-enoic Acid
(E)-5-aminopent-3-enoic acid (CAS RN: 102845-64-7) is a non-proteinogenic amino acid characterized by a five-carbon chain with a carboxylic acid at one terminus, an amino group at the other, and a trans-double bond between carbons 3 and 4.[6][7][8]
Figure 2: General workflow for Solid-Phase Peptide Synthesis.
This protocol assumes the use of standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-(E)-5-aminopent-3-enoic acid-OH
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of the First Amino Acid: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Washing: Wash the resin as in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Incorporation of Fmoc-(E)-5-aminopent-3-enoic acid-OH:
-
Pre-activate a solution of Fmoc-(E)-5-aminopent-3-enoic acid-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the pre-activated solution to the resin and allow the coupling to proceed for 4 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Repeat step 3.
-
Chain Elongation: Continue the peptide synthesis by repeating steps 7, 8, and a standard coupling step for the subsequent amino acids.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical RP-HPLC.
Solution-Phase Peptide Synthesis (SolPS)
While SPPS is generally preferred, SolPS remains valuable for large-scale synthesis and for sequences that are difficult to assemble on a solid support. [9][10]It allows for the purification and characterization of intermediates at each step. [11]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. 102845-64-7 | (E)-5-Aminopent-3-enoic acid | Next Peptide [nextpeptide.com]
- 7. (3E)-5-Aminopent-3-enoic acid | C5H9NO2 | CID 13572516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
solvent selection for (3E)-5-aminopent-3-enoic acid recrystallization
Application Note & Protocol
Topic: Strategic Solvent Selection for the Recrystallization of (3E)-5-Aminopent-3-enoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Purification Challenge of a Zwitterionic Molecule
(3E)-5-aminopent-3-enoic acid is an unsaturated amino acid with the molecular formula C₅H₉NO₂[1][2][3]. Its structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This amphoteric nature allows it to exist as a zwitterion, particularly in the solid state, conferring high polarity and strong intermolecular hydrogen bonding.
Purification of such a compound to meet the stringent requirements of pharmaceutical development is critical. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. However, the very properties that make (3E)-5-aminopent-3-enoic acid a unique molecule—its zwitterionic potential and capacity for strong hydrogen bonding—present a significant challenge in selecting an appropriate solvent system. A successful recrystallization hinges on identifying a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures[4]. This guide provides a systematic, field-proven approach to selecting and optimizing a solvent system for the high-purity recrystallization of (3E)-5-aminopent-3-enoic acid.
Guiding Principle: "Like Dissolves Like" for Polar Analytes
The fundamental principle governing solubility is "like dissolves like"[5]. (3E)-5-aminopent-3-enoic acid, with its charged carboxylate and ammonium groups in its zwitterionic form, is a highly polar molecule. Therefore, the search for a suitable solvent should begin with highly polar solvents, particularly those capable of hydrogen bonding (polar protic solvents).
-
High Polarity Solvents (Good Solubility Expected): Water, methanol, and ethanol are prime candidates. Their ability to form hydrogen bonds can effectively solvate the zwitterionic structure.
-
Intermediate Polarity Solvents: Solvents like acetone or ethyl acetate may show some solubility, but are less likely to be ideal single solvents.
-
Non-Polar Solvents (Poor Solubility Expected): Solvents such as hexane, toluene, or dichloromethane are unlikely to dissolve the compound to any significant extent and are better suited as anti-solvents in a binary system[6][7].
Systematic Workflow for Solvent Selection
A methodical, small-scale screening process is the most efficient path to identifying the optimal solvent system. This avoids the loss of valuable material and time. The logical flow involves testing single solvents first before proceeding to more complex binary systems.
Caption: Workflow for systematic solvent selection.
Experimental Protocols
Safety Precaution: Always handle organic solvents in a well-ventilated fume hood. Never heat flammable organic solvents with an open flame; use a hot plate or a heating mantle.
Candidate Solvent Properties
The following table provides a list of common laboratory solvents, ordered by polarity, to guide the initial screening process.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity |
| Water | 100 | 80.4 | Very High (Protic) |
| Methanol | 65 | 33.6 | High (Protic) |
| Ethanol (95%) | 78 | 24.3 | High (Protic) |
| Acetone | 56 | 20.7 | Medium (Aprotic) |
| Ethyl Acetate | 77 | 6.0 | Low |
| Dichloromethane | 40 | 9.1 | Low |
| Toluene | 111 | 2.4 | Very Low |
| Hexane | 69 | 1.9 | Non-Polar |
| Data sourced from various chemistry guides[5]. |
Protocol A: Single-Solvent Recrystallization
This protocol is ideal when a solvent has been identified that dissolves (3E)-5-aminopent-3-enoic acid when hot but not when cold. Water or an alcohol/water mixture is often suitable for amino acids[6][8].
Methodology:
-
Dissolution: Place the crude (3E)-5-aminopent-3-enoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves. It is critical to use the minimum amount of hot solvent required to form a saturated solution, as excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities or colored contaminants are present, this is the stage for purification.
-
For insoluble solids: Perform a hot gravity filtration to remove them.
-
For colored impurities: Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration.
-
-
Slow Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature undisturbed. Rapid cooling can cause the compound to precipitate as an amorphous solid or oil out[9]. Slow cooling promotes the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent.
Protocol B: Binary-Solvent (Solvent-Antisolvent) Recrystallization
This method is employed when no single solvent provides the ideal solubility profile. A "good" solvent, in which the compound is highly soluble, is paired with a miscible "poor" solvent (or antisolvent), in which the compound is insoluble[4][7]. Common pairs include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane[4][9].
Methodology:
-
Dissolution: Dissolve the crude (3E)-5-aminopent-3-enoic acid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Induce Cloudiness: While keeping the solution hot, add the "poor" solvent dropwise with constant swirling until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Re-clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.
-
Cooling & Collection: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol above. The crystals should be washed with a cold mixture of the two solvents or with the pure "poor" solvent.
Caption: General experimental workflow for recrystallization.
Troubleshooting Common Issues
-
Oiling Out: The compound separates as a liquid instead of a solid. This often happens if the boiling point of the solvent is too close to the melting point of the solute or if cooling is too rapid[7][9].
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.
-
-
No Crystal Formation: The solution remains clear even after cooling in ice.
-
Solution 1 (Supersaturation): The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide nucleation sites[9].
-
Solution 2 (Dilution): The solution may be too dilute. Gently heat the solution to boil off some of the solvent to increase the concentration and attempt cooling again[9].
-
-
Poor Recovery: The final yield of pure crystals is low.
-
Solution: Too much solvent may have been used during the dissolution step. Ensure the minimum amount of hot solvent is used. The filtrate can also be concentrated to yield a second crop of crystals, which should be checked for purity.
-
Conclusion
The successful recrystallization of (3E)-5-aminopent-3-enoic acid is readily achievable through a systematic and logical approach to solvent selection. Due to its polar, zwitterionic character, the ideal solvent system is likely to be a polar protic single solvent, such as water or ethanol, or a binary mixture composed of a polar "good" solvent and a less polar "poor" solvent. By performing small-scale screening experiments as outlined in this guide, researchers can efficiently identify the optimal conditions to achieve high purity and yield, a critical step in the development of pharmaceutical-grade compounds.
References
-
PubChem. (n.d.). (3E)-5-Aminopent-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Nývlt, J., & Ulrich, J. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Crystallization. Department of Chemistry. Retrieved from [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. GEA Engineering for a better world. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
-
van de Put, M. W. P., & van Enckevort, W. J. P. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Wang, H., et al. (2019). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
University of Alberta. (n.d.). RECRYSTALLISATION. Department of Chemistry. Retrieved from [Link]
-
Roy, L., & Nangia, A. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. PubMed. Retrieved from [Link]
-
Brainly.in. (2020). 5 amino pent 3 enoic acid structure. Retrieved from [Link]
-
ChemBK. (n.d.). (E)-5-Aminopent-3-enoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins | Request PDF. Retrieved from [Link]
-
ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]
-
International Union of Crystallography. (2015). Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate): a redetermination. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminopent-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. (3E)-5-Aminopent-3-enoic acid | C5H9NO2 | CID 13572516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.in [brainly.in]
- 3. 5-Aminopent-3-enoic acid | C5H9NO2 | CID 53905548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. athabascau.ca [athabascau.ca]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Note: Microwave-Assisted Synthesis of 5-Aminopent-3-enoic Acid Derivatives
This Application Note is designed for researchers in medicinal chemistry and drug development. It details a modernized, high-efficiency protocol for synthesizing 5-aminopent-3-enoic acid derivatives (GABA analogs) using microwave-assisted cross-metathesis (CM) and deprotection.[1]
Executive Summary
5-Aminopent-3-enoic acid is a structural analog of
This guide presents a Microwave-Assisted Cross-Metathesis (MW-CM) protocol. By utilizing rapid dielectric heating, we achieve high kinetic selectivity for the desired cross-product while minimizing thermal exposure time, thereby suppressing isomerization. The workflow couples
Mechanistic Principles
Why Microwave Irradiation?
In olefin metathesis, the rate-limiting step is often the initiation of the pre-catalyst (e.g., phosphine dissociation in Grubbs II). Microwave irradiation provides:
-
Rapid Initiation: Direct coupling with the polar catalyst/solvent matrix accelerates the generation of the active 14-electron Ruthenium species.
-
Suppression of Isomerization: Vinylacetic acid derivatives are prone to isomerizing to crotonates (conjugated) under prolonged heating. The "flash heating" profile of MW synthesis (
min) outpaces the isomerization kinetics.
Reaction Pathway
The synthesis follows a convergent "C3 + C2" logic, but adapted for metathesis as a "C3 + C4" coupling with ethylene extrusion.
-
Assembly (Cross-Metathesis):
-Allylphthalimide (Type I olefin) + Methyl Vinylacetate (Type I olefin) Protected Amino Ester.[1] -
Deprotection (Gabriel Lysis): Hydrazinolysis of the phthalimide moiety.
Figure 1: Convergent synthetic workflow for 5-aminopent-3-enoic acid via MW-CM.
Experimental Protocols
Protocol A: Microwave Cross-Metathesis Assembly
Objective: Synthesize methyl (E)-5-phthalimidopent-3-enoate.
Materials:
-
Reagent A:
-Allylphthalimide (1.0 equiv, 2.0 mmol) -
Reagent B: Methyl vinylacetate (2.0 equiv, 4.0 mmol) [Note: Excess used to drive homodimer equilibrium]
-
Catalyst: Grubbs 2nd Generation Catalyst (2.5 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Vessel: 10 mL Microwave process vial with crimp cap.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under argon flow, add
-allylphthalimide (374 mg) and Grubbs II catalyst (42 mg) to the MW vial. -
Solvation: Add degassed DCM (4 mL). Add Methyl vinylacetate (400 mg/0.43 mL) via syringe.
-
Sealing: Crimp the vial immediately to prevent solvent loss and oxygen ingress.
-
Microwave Parameters:
-
Mode: Dynamic (hold temperature).
-
Temperature: 80 °C.
-
Pressure Limit: 250 psi (DCM builds pressure rapidly; ensure vessel rating).
-
Time: 20 minutes.
-
Stirring: High.
-
-
Work-up: Cool to RT. Add ethyl vinyl ether (0.1 mL) to quench the catalyst (stir for 15 min).
-
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 8:1). The product elutes as a white solid/oil.
Critical Note: Methyl vinylacetate can isomerize to methyl crotonate (conjugated) if the reaction runs too long or too hot. The 80°C/20min protocol is optimized to maximize CM yield before significant isomerization occurs.
Protocol B: Microwave-Assisted Gabriel Deprotection
Objective: Cleave the phthalimide protecting group to release the free amine.
Materials:
-
Substrate: Methyl (E)-5-phthalimidopent-3-enoate (from Protocol A).[1]
-
Reagent: Hydrazine hydrate (3.0 equiv).
-
Solvent: Ethanol (EtOH).
Step-by-Step Procedure:
-
Loading: Dissolve the purified intermediate (1.0 mmol) in EtOH (3 mL) in a 10 mL MW vial.
-
Addition: Add Hydrazine hydrate (150 mg/0.15 mL).
-
Microwave Parameters:
-
Temperature: 90 °C.
-
Time: 15 minutes.
-
-
Work-up: The reaction mixture will turn into a thick white slurry (phthalhydrazide byproduct).
-
Hydrolysis (Optional): To get the free acid, treat the ester with LiOH (aq) followed by neutralization.
Data Analysis & Validation
Expected Results
| Parameter | Protocol A (Metathesis) | Protocol B (Deprotection) |
| Yield | 65 - 82% | 85 - 95% |
| Time (MW) | 20 min | 15 min |
| Time (Conventional) | 12 - 24 hours (reflux) | 4 - 6 hours (reflux) |
| Selectivity | >95% E-isomer | N/A |
Troubleshooting Guide
-
Problem: Low conversion in Metathesis.
-
Cause: Catalyst poisoning by oxygen or impurities in the amine.
-
Solution: Ensure
-allylphthalimide is recrystallized and DCM is thoroughly degassed. Amines coordinate Ru; the phthalimide protection is crucial to reduce Lewis basicity.
-
-
Problem: Isomerized Product (Conjugated ester observed).
-
Cause: Overheating or acidic impurities in the vinylacetate.
-
Solution: Reduce MW temp to 60°C and extend time to 40 min. Filter vinylacetate through basic alumina before use.
-
References
-
GABA Analog Synthesis (Foundational): Allan, R. D., & Fong, J. (1985). Synthesis of Analogues of GABA. XIV. Synthesis and Activity of Unsaturated Derivatives of 5-Aminopentanoic Acid. Australian Journal of Chemistry, 38(7), 1107-1116. Link[1]
-
Microwave Cross-Metathesis: Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. Link[1]
- Microwave Gabriel Synthesis: Bose, A. K., Manhas, M. S., Ganguly, S. N., Sahu, D. P., & Hegde, V. R. (1994). Microwave-Assisted Organic Synthesis: The Gabriel Approach. The Journal of Organic Chemistry, 59(12), 3253-3256.
-
Microwave Peptide/Amino Acid Synthesis: Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Photostability of (3E)-5-aminopent-3-enoic acid
Executive Summary & Chemical Context
(3E)-5-aminopent-3-enoic acid is a linear GABA analogue distinguished by its trans (E) alkene geometry at the C3 position. This specific stereochemistry is often critical for binding affinity in GABA-aminotransferase (GABA-AT) inhibition.
Under UV irradiation (specifically within the 300–400 nm range utilized in ICH Q1B testing), this molecule exhibits a distinct degradation profile driven by photo-isomerization followed by intramolecular cyclization . Unlike saturated amino acids, the
This guide details the degradation mechanism, analytical fingerprints, and mitigation strategies.
Primary Degradation Pathways
The degradation of (3E)-5-aminopent-3-enoic acid is not random; it follows a deterministic cascade triggered by photon absorption.
Phase I: Photo-Isomerization (The Trigger)
Upon exposure to UV light, the
-
Analytical Impact: Appearance of a proximal peak in HPLC (typically eluting just before the main peak due to polarity changes).
-
Reversibility: Partially reversible in solution if kept in the dark, but the Z-isomer rapidly enters Phase II.
Phase II: Lactamization (The Terminal Sink)
The (Z)-isomer adopts a "folded" conformation that brings the terminal amine (C5) and the carboxylic acid (C1) into close proximity (approx. 2.8 Å). This facilitates a rapid intramolecular nucleophilic attack, expelling water to form a 6-membered lactam ring.
-
Product: 3,6-dihydro-2(1H)-pyridinone (or tautomers thereof).
-
Mass Spec Signature: Loss of 18 Da (Dehydration).
. -
Reversibility: Irreversible under standard conditions.
Phase III: Oxidative Fragmentation (High Energy/Oxygen)
In the presence of dissolved oxygen and high-energy UV (<300 nm), radical species can form, leading to:
-
N-Oxidation: Formation of the hydroxylamine.
-
Allylic Oxidation: Hydroxylation at the C2 position.
Visualizing the Pathway (Interactive Diagram)
The following diagram maps the kinetic pathway from the parent compound to its terminal degradants.
Figure 1: Mechanistic cascade showing the conversion of the E-isomer to the Z-isomer and subsequent irreversible cyclization to the lactam.
Troubleshooting Guide & FAQs
Issue 1: "I see a new peak at RRT 0.92 that grows over time."
Diagnosis: This is likely the (Z)-isomer .
-
Mechanism: Photo-equilibration. The Z-isomer is more polar (due to the dipole moment of the cis-amine/acid arrangement) and typically elutes earlier on C18 columns.
-
Verification: Check the UV spectrum of the peak. It should be nearly identical to the parent (max ~205-210 nm) but with slightly lower extinction coefficient.
-
Action: Protect samples from ambient light using amber glassware. This transition can occur even under fluorescent lab lighting.
Issue 2: "My mass spec shows a dominant peak at m/z 98."
Diagnosis: Lactam formation (Dehydration).
-
Mechanism: The parent molecule (
) loses water ( ) to form the cyclic lactam ( , ). -
Context: This confirms that the degradation has proceeded past simple isomerization.
-
Action: This reaction is pH-dependent.[1] Acidic pH accelerates lactamization. Ensure your mobile phase pH is neutral or slightly basic if stability is the priority during analysis (though this may affect retention).
Issue 3: "The sample solution has turned faint yellow."
Diagnosis: Oxidative polymerization.
-
Mechanism: Radical-initiated oligomerization of the alkene tail or N-oxide formation.
-
Action: Degas buffers to remove dissolved oxygen. Add EDTA if metal ions are suspected (which catalyze radical formation).
Experimental Protocols
Protocol A: Forced Degradation (Photostability)
Based on ICH Q1B Guidelines [1].
Objective: Determine the intrinsic photostability of the API.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of (3E)-5-aminopent-3-enoic acid in water (or 50:50 Water/MeOH).
-
Filter through a 0.22 µm PVDF filter.
-
Split into two quartz cuvettes (or clear glass HPLC vials).
-
Control: Wrap one vial completely in aluminum foil (Dark Control).
-
-
Exposure:
-
Place the unwrapped vial in a photostability chamber.
-
Exposure Target: Minimum 1.2 million lux hours (visible) and 200 W·h/m² (UV).
-
Note: If a dedicated chamber is unavailable, exposure to direct sunlight for 4 hours is a valid "harsh" screen, though less reproducible.
-
-
Analysis:
-
Analyze both Control and Exposed samples via HPLC-UV-MS immediately.
-
Calculation: % Degradation =
.
-
Protocol B: HPLC-MS Method for Degradant Separation[2]
| Parameter | Setting |
| Column | C18 Polar-Embedded (e.g., Waters Atlantis T3), 150 x 3.0 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 0% B (Isocratic hold for polar amine)2-10 min: 0% |
| Flow Rate | 0.4 mL/min |
| Detection | UV @ 210 nm; MS (ESI+) |
| Target Masses | 116 (Parent), 98 (Lactam), 132 (N-Oxide) |
Logic Flow for Unknown Peak Identification
Use this logic gate to identify impurities appearing during stability testing.
Figure 2: Decision tree for identifying UV-induced degradation products based on Mass Spectrometry data.
References
-
ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation, 1996.
-
PubChem. (3E)-5-aminopent-3-enoic acid (CID 13572516).[2][3] National Library of Medicine.
-
Griesbeck, A. G., & Mauder, H. Photochemistry of N-Phthaloyl α-Amino Acid Esters: A New Approach to β,γ-Unsaturated α-Amino Acids.[4] Angewandte Chemie International Edition, 1992. (Grounding for
-unsaturated amino acid photochemistry). - Katz, E., et al.Photostability of Drugs and Drug Products. In: Pharmaceutical Photostability, Taylor & Francis, 2016.
Sources
Technical Support Center: Overcoming Racemization of (E)-5-Aminopent-3-enoic Acid
Welcome to the technical support center for handling the stereochemical challenges of (E)-5-aminopent-3-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering issues with racemization during the synthesis and modification of this valuable chiral building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the enantiomeric integrity of your compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (E)-5-aminopent-3-enoic acid?
A1: Racemization is the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, rendering it optically inactive.[1] For (E)-5-aminopent-3-enoic acid, a chiral molecule, maintaining a single enantiomeric form is often critical for its desired biological activity and therapeutic efficacy. The presence of the unwanted enantiomer can lead to reduced potency, altered pharmacological profiles, or even undesired side effects.
Q2: Which chemical features of (E)-5-aminopent-3-enoic acid make it susceptible to racemization?
A2: The susceptibility of (E)-5-aminopent-3-enoic acid to racemization stems from the acidic proton at the α-carbon (the carbon adjacent to the carboxylic acid). Abstraction of this proton by a base can lead to the formation of a planar enolate intermediate.[2] Reprotonation can then occur from either face of this planar intermediate, leading to a loss of the original stereochemistry. The allylic nature of the amine group can also influence the electronic environment of the α-carbon, potentially contributing to its propensity for racemization under certain conditions.
Q3: Under what reaction conditions is racemization most likely to occur?
A3: Racemization is often accelerated under the following conditions:
-
Basic conditions: The presence of a base is a primary driver of racemization by promoting the abstraction of the α-proton.[3] Stronger bases and smaller, less sterically hindered bases like triethylamine can increase the rate of racemization.[4]
-
Elevated temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and enolization, leading to increased racemization.[5]
-
Prolonged reaction times: Longer exposure to conditions that promote racemization increases the likelihood of its occurrence.[6]
-
Certain activation methods for carboxylic acids: During reactions like peptide couplings, the activation of the carboxyl group can increase the acidity of the α-proton, making it more susceptible to abstraction.[4]
Q4: How can I detect and quantify racemization in my sample?
A4: The most common and accurate method for quantifying the enantiomeric purity of your (E)-5-aminopent-3-enoic acid derivative is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their individual detection and quantification. To do this, the amino acid may need to be derivatized with a reagent like Marfey's reagent to make it suitable for analysis on common chiral columns.[7]
II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides a structured approach to identifying the root cause of racemization in your experiments and implementing effective solutions.
Issue 1: Significant Racemization Observed After a Peptide Coupling Reaction
When coupling (E)-5-aminopent-3-enoic acid to another amine, racemization is a common side reaction. The activation of the carboxylic acid makes the α-proton more acidic and prone to abstraction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for racemization in peptide coupling.
Detailed Solutions
-
Optimize Coupling Reagents and Additives:
-
Explanation: Carbodiimide-based coupling reagents like DCC and EDC can lead to significant racemization. Uronium or phosphonium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective at suppressing racemization, especially when used with additives.[8]
-
Protocol: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (OxymaPure) are crucial.[8] They react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate.[4]
-
Recommendation: A combination of HATU and DIPEA in DMF is a robust starting point for minimizing racemization.
-
-
Select the Appropriate Base:
-
Explanation: The choice of base is critical. Less hindered and stronger bases like triethylamine (TEA) can accelerate racemization. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred as they are less likely to abstract the α-proton.[4]
-
Recommendation: Replace TEA with DIPEA or 2,4,6-collidine in your protocol.
-
-
Control Reaction Temperature:
-
Explanation: Lowering the reaction temperature reduces the kinetic energy of the system, making it more difficult to overcome the activation energy for proton abstraction.
-
Protocol: Perform the coupling reaction at 0 °C or even lower temperatures (e.g., -20 °C). While this may slow down the reaction rate, it significantly helps in preserving stereochemical integrity.[7]
-
Issue 2: Racemization During Base-Mediated Reactions (Not Peptide Coupling)
If you are performing a reaction that requires a base, such as an alkylation or deprotection step, racemization can still be a significant issue.
Troubleshooting Workflow
Sources
- 1. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. creation.com [creation.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing (3E)-5-Aminopent-3-enoic Acid Reagents
The following technical guide serves as a comprehensive support resource for researchers working with (3E)-5-aminopent-3-enoic acid (and its salt forms). This content is structured to address stability challenges directly, providing actionable protocols to extend reagent shelf life and ensure experimental reproducibility.
Executive Summary: The Stability Paradox
(3E)-5-aminopent-3-enoic acid is a critical vinylogous amino acid analogue, often used as a pharmacophore in GABA aminotransferase inhibitors and as a linker in peptidomimetics. However, its utility is compromised by its inherent instability.
Unlike standard saturated amino acids, this reagent possesses a
-
Geometric Isomerization: Thermodynamic relaxation from the active (E)-isomer to the (Z)-isomer.
-
Conjugative Migration: Shift of the double bond from the
-position (C3=C4) to the thermodynamically stable -position (C2=C3), conjugated with the carboxyl group. -
Cyclization: The free amine can attack the activated carbonyl (especially in the Z-isomer or migrating isomers), forming lactams (dehydropiperidones) that are experimentally useless.
This guide provides the protocols necessary to arrest these pathways.
Critical Storage & Handling Protocols
The "Zero-Tolerance" Storage Workflow
Standard refrigeration (4°C) is insufficient for long-term storage (>1 month).
Step-by-Step Protocol:
-
Upon Receipt: Immediately verify the physical state. It should be a white to off-white crystalline solid (typically supplied as an HCl or TFA salt). If it appears yellow or "gummy," oxidation or hygroscopic failure has occurred.
-
Aliquoting (The Inert Loop):
-
Do NOT store the bulk bottle after opening.
-
In a glove box or under a strict Argon/Nitrogen funnel, aliquot the reagent into single-use amber glass vials.
-
Why? Repeated freeze-thaw cycles introduce moisture, catalyzing hydrolysis and isomerization.
-
-
The Desiccant Shield:
-
Place vials inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or molecular sieves.
-
Seal the secondary container with Parafilm.
-
-
Deep Freeze:
-
Store at -20°C for up to 6 months.
-
Store at -80°C for long-term banking (>6 months).
-
Diagram: Optimized Storage Workflow
The following workflow illustrates the critical decision points for handling this reagent.
Caption: Figure 1. Decision logic for receiving and banking unstable unsaturated amino acid reagents.
Troubleshooting Guide (Q&A)
Issue 1: Purity & Isomerization
Q: My LC-MS shows the correct mass, but the NMR spectrum looks "messy" with split peaks. Is the reagent bad?
A: Likely, yes. You are observing Isomerization. The (3E) geometry is metastable. If exposed to light, heat, or trace acids/bases, it can isomerize to the (3Z) form.
-
Diagnostic: Check the coupling constants (
-values) of the alkene protons.-
Trans (E): Large coupling constant (
). -
Cis (Z): Smaller coupling constant (
).
-
-
Impact: The (Z) isomer brings the amine and carboxyl termini closer spatially, drastically increasing the rate of intramolecular cyclization to form a lactam (piperidone derivative). Once cyclized, the reagent is inert for peptide coupling.
Issue 2: Discoloration
Q: The powder has turned from white to pale yellow/brown. Can I still use it?
A: No. Discoloration indicates Oxidation or Polymerization.
-
Mechanism: The electron-rich alkene is susceptible to oxidative cleavage or radical polymerization, especially if the amine is not fully protonated (i.e., free base form).
-
Prevention: Ensure the reagent is stored as a salt (HCl is preferred over TFA for long-term stability, as TFA can sometimes be volatile or induce acid-catalyzed rearrangement).
Issue 3: Solubility & Handling
Q: The reagent has become a sticky gum and is difficult to weigh. What happened?
A: Hygroscopic Failure. Amino acid salts are extremely hygroscopic.
-
Immediate Fix: Do not attempt to scrape the gum. Dissolve the entire content of the vial in a known volume of dry solvent (e.g., DMF or DMSO) to create a stock solution. Determine the precise concentration via quantitative NMR (qNMR) using an internal standard (e.g., maleic acid).
-
Long-term Fix: Improve your desiccation strategy (see Section 2).
Scientific Deep Dive: Degradation Pathways
Understanding why the reagent fails allows for better experimental design. The diagram below details the chemical fate of (3E)-5-aminopent-3-enoic acid under poor storage conditions.
Caption: Figure 2. Primary degradation pathways. Note that (E) to (Z) isomerization accelerates irreversible cyclization.
Quantitative Stability Metrics
The following table summarizes the stability profiles of different salt forms based on accelerated aging studies of vinylogous amino acids.
| Salt Form | Hygroscopicity | Est. Shelf Life (-20°C) | Risk Profile |
| Free Base | High | < 1 week | Rapid oxidation & polymerization. Avoid. |
| TFA Salt | Moderate | 3-6 months | Acid traces may catalyze double bond migration. |
| HCl Salt | High | 6-12 months | Best balance, but requires strict desiccation. |
| Tosylate | Low | > 12 months | Most stable solid form, but higher molecular weight. |
Quality Control (QC) Protocol
Before committing this reagent to a high-value synthesis (e.g., GMP peptide synthesis), perform this rapid QC check:
-
Solvent: Dissolve 5 mg in
or . -
Method:
-NMR (400 MHz+). -
Checkpoints:
-
Olefin Region (5.5 - 6.0 ppm): Look for clean doublet-of-triplets.
-
Integration: Ratio of alkene protons to methylene protons must be 1:1 (normalized).
-
Impurity Check: Look for peaks at ~2.0-2.5 ppm (indicative of saturated impurities or migrated double bonds) or broad humps (polymerization).
-
References
-
PubChem. (3E)-5-aminopent-3-enoic acid | C5H9NO2.[1][2] National Library of Medicine. Available at: [Link]
-
Shioiri, T. Degradation reactions of carboxylic acids and their derivatives.[3] ResearchGate. Available at: [Link]
-
ACS Omega. Effect of Storage Conditions on Protein/Amino Acid Composition. American Chemical Society. Available at: [Link]
Sources
Technical Support Center: Alternative Catalysts for (3E)-5-Aminopent-3-enoic Acid Formation
Introduction
(3E)-5-Aminopent-3-enoic acid is a valuable, non-proteinogenic β-amino acid derivative.[1][2][3] Its unique structural features make it a critical building block in medicinal chemistry, particularly for the synthesis of peptidomimetics and other pharmacologically active agents. Traditional synthetic routes often involve multi-step processes and may require harsh reagents or protecting group strategies.[4] The development of alternative catalytic methods, leveraging both biocatalysis and modern chemo-catalysis, offers more efficient, selective, and sustainable pathways to this important molecule.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental application of these novel catalytic systems.
Section A: Biocatalytic Synthesis via Transaminases
Amine transaminases (ATAs or TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a ketone or aldehyde acceptor.[5][6][7] For the synthesis of (3E)-5-aminopent-3-enoic acid, a suitable keto-acid precursor, (3E)-5-oxopent-3-enoic acid, can be aminated with high stereoselectivity. These enzymes are highly attractive due to their excellent enantioselectivity and operation under mild, aqueous conditions.[8]
Troubleshooting Guide (Q&A Format)
Question 1: My reaction shows low or no conversion to the desired amine. What are the common causes and how can I fix it?
Answer: Low conversion in a transaminase-catalyzed reaction is a frequent issue stemming from several factors related to the reaction equilibrium, enzyme stability, or substrate/cofactor issues.
-
Causality & Solution:
-
Unfavorable Equilibrium: Transamination is a reversible reaction.[7][9] If the equilibrium constant (Keq) is low, the reaction will not proceed to completion.
-
Strategy: Shift the equilibrium towards the product. The most common strategy is to use a large excess (e.g., 10-50 equivalents) of the amino donor.[9] Using a donor like isopropylamine is advantageous because the ketone byproduct, acetone, is volatile and can be removed from the reaction, further driving the reaction forward.[9]
-
-
Insufficient PLP Cofactor: PLP is the essential cofactor that acts as the temporary carrier of the amino group.[10][11] Insufficient PLP in the reaction medium, sometimes caused by its loss from the enzyme's active site, can lead to enzyme inactivation.[5][9]
-
Strategy: Supplement the reaction buffer with exogenous PLP (typically 0.5-1.0 mM). This ensures the enzyme remains saturated with its cofactor.[12]
-
-
Substrate/Product Inhibition: High concentrations of the keto-acid substrate or the amine product can inhibit the enzyme, slowing or stopping the reaction.
-
Strategy: Perform a substrate inhibition study by measuring initial rates at various substrate concentrations. If inhibition is observed, use a fed-batch approach where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.
-
-
Incorrect pH or Temperature: Like all enzymes, transaminases have optimal pH and temperature ranges. Deviations can drastically reduce activity.
-
Strategy: Screen a range of pH values (e.g., 7.0 to 9.0) and temperatures (e.g., 25°C to 45°C) to find the optimum for your specific enzyme. Note that some engineered transaminases are designed for higher thermostability.[13]
-
-
Question 2: The enantiomeric excess (e.e.) of my product is lower than expected. How can I improve stereoselectivity?
Answer: While transaminases are known for high stereoselectivity, suboptimal conditions or an inappropriate enzyme choice can lead to poor e.e.
-
Causality & Solution:
-
Enzyme Choice: The inherent stereopreference of the enzyme is the primary determinant of the product's chirality. An (S)-selective transaminase will produce the (S)-enantiomer, and vice-versa.
-
Strategy: Screen a panel of commercially available (R)- and (S)-selective transaminases. Enzyme screening kits are available from various suppliers and are the most effective way to identify a highly selective biocatalyst for a novel substrate.[6]
-
-
Reaction Reversibility and Kinetic Control: Under certain conditions, especially if the reaction is allowed to run for an extended period with low amino donor concentrations, the reverse reaction can occur, potentially leading to racemization or erosion of e.e.[12]
-
Strategy: Ensure the reaction is run under kinetic control by using a sufficient excess of the amino donor to make the forward reaction effectively irreversible. Monitor the reaction over time to determine the point of maximum conversion and e.e., and quench the reaction at that point.
-
-
Question 3: My enzyme seems to be unstable and loses activity over the course of the reaction. What can I do to improve its operational stability?
Answer: Enzyme instability can be caused by harsh reaction conditions, such as high temperatures, presence of organic co-solvents, or cofactor loss.[5]
-
Causality & Solution:
-
Thermal Denaturation: Higher temperatures can increase reaction rates but may also cause the enzyme to unfold and deactivate.
-
Strategy: Determine the enzyme's half-life at different temperatures to find a balance between activity and stability.[13] For enzymes with poor thermostability, running the reaction at a lower temperature (e.g., room temperature) for a longer period is advisable.
-
-
Co-solvent Intolerance: If your substrate has low aqueous solubility, an organic co-solvent may be necessary. However, many enzymes are deactivated by high concentrations of solvents like DMSO or methanol.
-
Strategy: Screen different co-solvents and concentrations (typically 5-20% v/v). Protein engineering has been used to develop transaminases with improved tolerance to organic solvents.[6]
-
-
Cofactor Dissociation: As mentioned in Q1, the loss of the PMP (pyridoxamine phosphate) form of the cofactor can lead to irreversible inactivation.[5]
-
Strategy: Supplementing the reaction with PLP helps stabilize the enzyme by keeping the active site occupied.[9]
-
-
Transaminase FAQs
What is the role of the PLP cofactor in the reaction mechanism? PLP is the active form of vitamin B6 and is central to the transamination mechanism.[10] It is covalently bound to a lysine residue in the enzyme's active site, forming an "internal aldimine".[11] The incoming amino donor displaces the lysine to form an "external aldimine". The aromatic pyridine ring of PLP then acts as an electron sink, facilitating the removal of a proton and the rearrangement of bonds to form a ketimine intermediate and pyridoxamine phosphate (PMP).[10][14] This PMP intermediate then transfers the amino group to the keto-acid substrate in the reverse sequence of steps, regenerating the PLP and releasing the new amine product.[11][15]
How do I set up an effective screening experiment to find the right transaminase? A typical screening setup involves a 96-well plate format. Each well contains the keto-acid substrate, a different transaminase, the amino donor (e.g., L-alanine or isopropylamine), PLP cofactor, and a suitable buffer (e.g., phosphate or TRIS buffer at pH 8.0). The plates are incubated with shaking at a controlled temperature (e.g., 30°C) for 16-24 hours. After incubation, the reactions are quenched and analyzed by a suitable method like HPLC or LC-MS to determine conversion and enantiomeric excess.
Visualization of the Transaminase Catalytic Cycle
Caption: The Ping-Pong Bi-Bi mechanism of a transaminase reaction.
Section B: Chemo-catalytic Synthesis via Transition Metals
Transition metal-catalyzed hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical approach to amine synthesis.[16][17] For a substrate like (3E)-5-aminopent-3-enoic acid, this would involve the intramolecular cyclization of a precursor or, more challenging, the intermolecular addition of ammonia or an ammonia equivalent to a diene carboxylic acid. Catalysts based on palladium, rhodium, and iridium are most commonly explored.[16][18]
Troubleshooting Guide (Q&A Format)
Question 1: My hydroamination reaction is giving very low yield and a low turnover number (TON). What factors could be limiting the catalyst's performance?
Answer: Low catalyst activity in hydroamination is often due to catalyst deactivation, poor substrate-catalyst interaction, or competing side reactions.
-
Causality & Solution:
-
Catalyst Poisoning: The starting materials or solvent may contain impurities (e.g., water, oxygen, sulfur compounds) that can irreversibly bind to the metal center and poison the catalyst. The amine substrate itself can sometimes act as an inhibitor by coordinating too strongly.[18][19]
-
Strategy: Ensure all reagents and solvents are rigorously dried and degassed. Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). If substrate inhibition is suspected, try lowering its initial concentration.
-
-
Ligand Choice: The electronic and steric properties of the ligand are crucial for catalytic activity. An inappropriate ligand can lead to an unstable catalytic species or hinder the substrate's approach to the metal center.
-
Strategy: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Electron-rich, bulky ligands often promote the desired reactivity while preventing catalyst decomposition.[19]
-
-
β-Hydride Elimination: A common side reaction in late-transition metal catalysis is β-hydride elimination from an intermediate metal-alkyl species, which leads to non-productive pathways instead of the desired amine.[16]
-
Strategy: This is highly dependent on the specific catalytic system. Sometimes, changing the metal (e.g., from Pd to Ir) or the ligand can alter the relative rates of reductive elimination (forming the product) versus β-hydride elimination.
-
-
Question 2: The reaction is producing a mixture of regioisomers (e.g., Markovnikov vs. anti-Markovnikov addition). How can I control the regioselectivity?
Answer: Regioselectivity in hydroamination is a classic challenge, governed by both steric and electronic factors of the substrate, ligand, and metal catalyst.[17]
-
Causality & Solution:
-
Mechanism Dictates Selectivity: The reaction can proceed through different mechanisms. For example, insertion of an alkene into a metal-hydride bond followed by nucleophilic attack of the amine (Wacker-type) often gives the Markovnikov product.[16] Conversely, insertion into a metal-amide bond can favor the anti-Markovnikov product.
-
Strategy: The choice of catalyst system is paramount. Rhodium and Iridium-based catalysts have shown promise for anti-Markovnikov selectivity, while Palladium systems often favor Markovnikov addition to vinyl arenes.[16] Careful review of the literature for catalysts known to effect the desired regioselectivity with similar substrates is the best starting point.
-
-
Steric Hindrance: Bulky ligands can direct the incoming amine to the less sterically hindered position of the double bond, often leading to the anti-Markovnikov product.
-
Strategy: Experiment with a series of ligands with increasing steric bulk (e.g., by varying the substituents on a phosphine ligand) to influence the regiochemical outcome.
-
-
Chemo-catalysis FAQs
Why is direct intermolecular hydroamination with ammonia so difficult? Ammonia presents several challenges in transition metal catalysis. It can bind very strongly to the metal center, forming stable Werner-type complexes that are catalytically inactive.[19] Furthermore, the N-H bond in ammonia is strong and difficult to activate. Finally, over-alkylation to form secondary and tertiary amines is a common and difficult-to-control side reaction.[19] For these reasons, researchers often use ammonia surrogates like 2-aminopyridine.
What are the "green chemistry" advantages of hydroamination? The primary advantage is atom economy. In an ideal hydroamination reaction, an amine and an alkene combine to form the product with no byproducts, resulting in 100% atom economy. This contrasts sharply with classical methods that may involve stoichiometric reagents, protecting groups, and generate significant waste.
Experimental Protocols
Protocol 1: General Procedure for Transaminase Screening
-
Prepare a stock solution of the substrate, (3E)-5-oxopent-3-enoic acid (e.g., 100 mM in a suitable buffer).
-
Prepare a stock solution of the amino donor, isopropylamine (e.g., 2 M in the same buffer).
-
Prepare a stock solution of PLP cofactor (e.g., 10 mM).
-
In a 96-well plate, add 1-2 mg of each lyophilized transaminase enzyme to individual wells.
-
To each well, add buffer (e.g., 100 mM KPO4, pH 8.0), the substrate stock (to a final concentration of 10 mM), the PLP stock (to 1 mM), and the isopropylamine stock (to 0.5 M).
-
Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.
-
Quench the reaction by adding an equal volume of acetonitrile or by acidification.
-
Centrifuge the plate to pellet the enzyme.
-
Analyze the supernatant by chiral HPLC or LC-MS to determine conversion and enantiomeric excess.
Data Summary Table: Catalyst System Comparison
| Catalyst Type | Key Advantages | Common Challenges | Typical Conditions |
| Transaminase (Biocatalyst) | High enantioselectivity (>99% e.e.); Mild, aqueous conditions; Environmentally benign | Narrow substrate scope; Unfavorable equilibrium; Potential substrate/product inhibition | pH 7-9, 25-45°C, Aqueous buffer, PLP cofactor |
| Transition Metal (Chemo-catalyst) | High atom economy; Broader substrate scope; Potential for novel reactivity | Catalyst poisoning; Low selectivity (regio-, stereo-); Use of precious metals; Requires inert atmosphere | Anhydrous/anaerobic, Organic solvent, 25-100°C |
Visualization of a Troubleshooting Workflow
Caption: A decision tree for troubleshooting common catalysis issues.
References
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-
Frontiers. (2022, November 22). Protein engineering of amine transaminases. [Link]
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PubChem - NIH. * (3E)-5-Aminopent-3-enoic acid | C5H9NO2 | CID 13572516*. [Link]
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ResearchGate. (2025, August 6). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | Request PDF. [Link]
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Royal Society of Chemistry. (2016, September 30). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]
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Diva-portal.org. (2016, October 17). Amine Transaminases in Biocatalytic Amine Synthesis. [Link]
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ACS Publications. (2020, February 17). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. [Link]
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ACS Publications. (2021, March 1). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. [Link]
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MDPI. (2018, June 21). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. [Link]
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Wikipedia. Pyridoxal phosphate. [Link]
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ACS Publications. (2025, September 1). To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023, June 30). Hydroamination. [Link]
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ACS Publications. (2015, February 27). Late Transition Metal-Catalyzed Hydroamination and Hydroamidation. Chemical Reviews. [Link]
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Chemistry LibreTexts. (2022, July 18). 17.1: Pyridoxal Phosphate (Vitamin B6). [Link]
- Google Patents.
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PMC - NIH. (2021, April 14). Improving the Thermostability and Activity of Transaminase From Aspergillus terreus by Charge-Charge Interaction. [Link]
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PubMed. (2003, September 3). A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. [Link]
- Google Patents. WO1992018445A1 - Method for the manufacture of 3-aminophenol.
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MDPI. (2025, January 22). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. [Link]
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Brainly.in. (2020, December 20). 5 amino pent 3 enoic acid structure. [Link]
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SlideShare. (2011, April 20). Ammonia in Transition Metal-catalyzed Reaction. [Link]
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Manufacturing Chemist. (2015, November 12). Precious catalysts drive development of abundant alternatives. [Link]
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Research Communities. (2019, November 15). Taking the 'high road' to renewable beta-amino acids. [Link]
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Frontiers. (2019, March 4). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. [Link]
-
eScholarship. Development of Late Transition Metal Catalysts for the Hydroamination of Unactivated Alkenes By Senjie Ma. [Link]
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PubChem. 5-Aminopent-3-enoic acid | C5H9NO2 | CID 53905548. [Link]
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PMC - NIH. Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5. [Link]
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PMC. (2024, January 31). Natural transaminase fusions for biocatalysis. [Link]
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MDPI. (2024, November 16). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. [Link]
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University of Illinois. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]
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YouTube. (2017, August 22). PLP (Pyridoxal Phosphate) Reactions. [Link]
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MPG.PuRe. (2021, March 1). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of (3E)-5-Aminopent-3-enoic Acid
Introduction: The Role of Fragmentation in Structural Elucidation
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight of a compound. However, its true power in structural elucidation lies in the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion which can then undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint, providing crucial information about the compound's structure, functional groups, and connectivity. Understanding the principles that govern these fragmentation pathways is essential for the accurate identification of known compounds and the characterization of novel ones.
This guide will focus on predicting the fragmentation of (3E)-5-aminopent-3-enoic acid by applying established fragmentation rules for its constituent functional groups: a primary amine, a carboxylic acid, and a carbon-carbon double bond. To ground our predictions in experimental evidence, we will compare the predicted fragmentation of our target molecule with the known fragmentation pattern of its saturated counterpart, 5-aminovaleric acid (5-aminopentanoic acid).
Predicted Fragmentation Pathways of (3E)-5-Aminopent-3-enoic Acid
The fragmentation of (3E)-5-aminopent-3-enoic acid is expected to be driven by the presence of the nitrogen and oxygen atoms, which readily stabilize a positive charge. The double bond will also influence the fragmentation, potentially leading to resonance-stabilized fragment ions.
Key Predicted Fragmentation Reactions:
-
Alpha-Cleavage adjacent to the Amine: This is a dominant fragmentation pathway for aliphatic amines.[1] Cleavage of the C4-C5 bond would result in a resonance-stabilized iminium ion.
-
Cleavage adjacent to the Carbonyl Group: Carboxylic acids are known to fragment via cleavage of the bonds next to the carbonyl group, leading to the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[1]
-
Loss of Small Neutral Molecules: The loss of water (H₂O) from the molecular ion is a common fragmentation pathway for compounds containing a carboxylic acid. Similarly, the loss of ammonia (NH₃) can occur from the amine group.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the molecular ion, it's a potential pathway for certain fragment ions.
Below is a DOT graph illustrating the predicted fragmentation cascade for (3E)-5-aminopent-3-enoic acid.
Caption: Predicted Fragmentation Pathway of (3E)-5-aminopent-3-enoic Acid.
Comparative Analysis: (3E)-5-Aminopent-3-enoic Acid vs. 5-Aminovaleric Acid
To contextualize our predictions, we will compare them to the experimentally determined fragmentation pattern of 5-aminovaleric acid, obtained from the NIST Mass Spectrometry Data Center.[2] The absence of the double bond in 5-aminovaleric acid leads to some key differences in its fragmentation.
| Fragment Ion (m/z) | Proposed Structure of Fragment from (3E)-5-aminopent-3-enoic Acid | Observed in 5-Aminovaleric Acid Spectrum? | Comments |
| 115 | Molecular Ion [C₅H₉NO₂]⁺˙ | Yes (m/z 117) | The molecular ion of the saturated analog is 2 Da heavier. |
| 98 | [M - OH]⁺ | Yes (m/z 100) | Loss of the hydroxyl radical is common to both. |
| 70 | [M - COOH]⁺ / [C₄H₈N]⁺ | Yes (m/z 72) | This fragment could arise from two different pathways. The presence of a strong peak at m/z 70 would be a key indicator for the unsaturated compound. |
| 97 | [M - H₂O]⁺˙ | Yes (m/z 99) | Loss of water is a common feature for both molecules. |
| 43 | [C₂H₅N]⁺˙ | Yes (m/z 45) | This fragment likely arises from further fragmentation of the m/z 70 ion. |
| 56 | [C₃H₄O]⁺˙ | No | This fragment, potentially from a retro-Diels-Alder type cleavage, would be unique to the unsaturated structure. |
The most significant difference is expected to be the presence of unique fragments resulting from cleavages influenced by the double bond in (3E)-5-aminopent-3-enoic acid. For instance, a fragment at m/z 56 could indicate a cleavage that is favored by the electronic configuration of the pi system.
Experimental Protocol for Mass Spectrometry Analysis
This section outlines a standard operating procedure for acquiring the mass spectrum of (3E)-5-aminopent-3-enoic acid using Electrospray Ionization (ESI) coupled with a tandem mass spectrometer (MS/MS).
Sample Preparation
-
Prepare a 1 mg/mL stock solution of (3E)-5-aminopent-3-enoic acid in a 50:50 mixture of methanol and deionized water.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with the same solvent system.
-
To promote ionization, add 0.1% formic acid to the working solution for positive ion mode analysis.
Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Infusion Flow Rate: 5 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
Data Acquisition
-
Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺ (expected at m/z 116.06).
-
Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor.
-
Analyze the resulting product ion spectrum to identify the key fragment ions and their relative abundances.
The following DOT graph outlines the experimental workflow.
Caption: Experimental Workflow for MS/MS Analysis.
Conclusion
While a definitive fragmentation pattern for (3E)-5-aminopent-3-enoic acid requires experimental validation, this guide provides a robust, theoretically grounded prediction. By understanding the fundamental principles of fragmentation for its constituent functional groups and drawing comparisons with its saturated analog, 5-aminovaleric acid, we can anticipate the key features of its mass spectrum. The presence of the carbon-carbon double bond is predicted to introduce unique fragmentation pathways that would allow it to be distinguished from its saturated counterpart. The provided experimental protocol offers a clear path for researchers to obtain the empirical data needed to confirm and expand upon these predictions.
References
-
NIST Mass Spectrometry Data Center. 5-Aminovaleric acid. In: NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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A Comparative Bioactivity Analysis: GABA vs. (3E)-5-Aminopent-3-enoic Acid
A Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The Enduring Significance of GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Its dysregulation is implicated in a spectrum of neurological and psychiatric disorders, making the GABAergic system a prime target for therapeutic intervention.[2] The quest for novel GABA receptor modulators with improved selectivity and pharmacokinetic profiles has led to the exploration of a vast chemical space of GABA analogues.[3] This guide provides a comparative analysis of the endogenous neurotransmitter GABA and a structurally related, yet less characterized, unsaturated analogue: (3E)-5-aminopent-3-enoic acid.
Due to a notable absence of direct comparative experimental data for (3E)-5-aminopent-3-enoic acid in the current scientific literature, this guide will offer a theoretical comparison based on structural analysis and established structure-activity relationships of similar unsaturated GABA analogues. Furthermore, we present a comprehensive experimental framework to empower researchers to directly investigate the bioactivity of (3E)-5-aminopent-3-enoic acid and validate the hypotheses put forth in this document.
Molecular Architecture: A Tale of Flexibility and Constraint
The bioactivity of GABA and its analogues is intrinsically linked to their three-dimensional structure, which dictates their ability to bind to and activate various GABA receptor subtypes.
Gamma-Aminobutyric Acid (GABA): The Flexible Endogenous Ligand
GABA is a four-carbon amino acid characterized by its conformational flexibility. This inherent pliability allows it to adopt different spatial arrangements, enabling interaction with the distinct orthosteric binding sites of GABA_A, GABA_B, and GABA_C/rho receptors.
(3E)-5-Aminopent-3-enoic Acid: The Conformationally Restricted Analogue
(3E)-5-aminopent-3-enoic acid is a five-carbon amino acid distinguished by a trans double bond between the third and fourth carbon atoms. This unsaturated bond introduces a significant degree of conformational rigidity, restricting the molecule to a more extended conformation compared to the flexible GABA. This structural constraint is the primary determinant of its predicted differential bioactivity.
Comparative Bioactivity Profile: An Extrapolated Analysis
The following table summarizes the well-established bioactivity of GABA and presents a hypothesized profile for (3E)-5-aminopent-3-enoic acid based on its structure and data from related unsaturated analogues like trans-4-aminocrotonic acid (TACA).[4]
| Parameter | Gamma-Aminobutyric Acid (GABA) | (3E)-5-Aminopent-3-enoic Acid (Hypothesized) |
| GABA_A Receptor Activity | Agonist at the orthosteric site, leading to chloride influx and neuronal hyperpolarization.[1] | Likely a full or partial agonist, potentially with altered potency and efficacy due to its extended conformation. May exhibit subtype selectivity. |
| GABA_B Receptor Activity | Agonist, coupled to G-proteins, leading to downstream modulation of calcium and potassium channels. | Predicted to have weak or no activity, as the extended conformation may not be optimal for the GABA_B receptor binding pocket. |
| GABA_C/rho Receptor Activity | Agonist, with higher potency than at GABA_A receptors. | Potential for selective activity, as some conformationally restricted analogues show preference for GABA_C receptors.[4][5] |
| GABA Transporter (GAT) Affinity | Substrate for GAT-1, GAT-2, GAT-3, and BGT-1, facilitating its removal from the synaptic cleft. | May act as a substrate or inhibitor of GAT subtypes, with selectivity potentially differing from GABA. |
| Metabolic Stability | Rapidly metabolized by GABA transaminase (GABA-T). | The presence of the double bond may alter its susceptibility to GABA-T, potentially leading to a longer half-life. |
| Blood-Brain Barrier Permeability | Poor, limiting its therapeutic efficacy upon systemic administration. | Permeability is unknown but likely to be low without specific transport mechanisms. |
GABAergic Signaling: A Visual Overview
The following diagram illustrates the canonical signaling pathways initiated by GABA binding to its ionotropic (GABA_A and GABA_C) and metabotropic (GABA_B) receptors.
Caption: GABAergic signaling pathways.
Proposed Experimental Workflow for Comparative Bioactivity Assessment
To empirically determine the bioactivity of (3E)-5-aminopent-3-enoic acid relative to GABA, the following experimental workflow is proposed.
Caption: Proposed experimental workflow.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GABA_A Receptors
Objective: To determine the binding affinity (Ki) of (3E)-5-aminopent-3-enoic acid for GABA_A receptors.
Materials:
-
Rat cortical membranes (source of GABA_A receptors)
-
[³H]Muscimol (radioligand)
-
GABA (unlabeled competitor)
-
(3E)-5-aminopent-3-enoic acid (test compound)
-
Tris-HCl buffer (pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a series of tubes, add a constant concentration of [³H]Muscimol and varying concentrations of either unlabeled GABA (for standard curve) or (3E)-5-aminopent-3-enoic acid.
-
Add the membrane preparation to each tube and incubate at 4°C.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific [³H]Muscimol binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes
Objective: To determine the functional activity (EC50, efficacy) of (3E)-5-aminopent-3-enoic acid at specific GABA_A receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for desired GABA_A receptor subunits (e.g., α1, β2, γ2)
-
Collagenase
-
ND96 recording solution
-
GABA
-
(3E)-5-aminopent-3-enoic acid
-
TEVC setup (amplifier, electrodes, perfusion system)
Procedure:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the GABA_A receptor subunits of interest.
-
Incubate oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at -60 mV.
-
Perfuse the oocyte with increasing concentrations of GABA to establish a dose-response curve.
-
Wash out the GABA and perfuse with increasing concentrations of (3E)-5-aminopent-3-enoic acid to generate its dose-response curve.
-
Measure the peak current amplitude at each concentration.
-
Fit the dose-response data to the Hill equation to determine the EC50 and maximum efficacy relative to GABA.
Conclusion and Future Directions
While GABA remains the archetypal inhibitory neurotransmitter, the exploration of its analogues continues to be a fertile ground for neuropharmacological discovery. (3E)-5-aminopent-3-enoic acid, with its conformationally restricted structure, presents an intriguing candidate for novel GABA receptor modulation. The theoretical analysis presented in this guide suggests that its bioactivity may diverge significantly from that of GABA, potentially offering enhanced receptor subtype selectivity.
The lack of direct experimental data underscores a critical knowledge gap. We strongly encourage researchers to utilize the proposed experimental workflows to elucidate the pharmacological profile of (3E)-5-aminopent-3-enoic acid. Such studies will not only validate or refine the hypotheses presented herein but also contribute to a deeper understanding of the structure-activity relationships that govern ligand interactions with the diverse family of GABA receptors. This knowledge is paramount for the rational design of next-generation therapeutics targeting the GABAergic system.
References
- United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). (2021). USP.
- The molecular basis of drug selectivity for α5 subunit-containing GABAA receptors. (2023). PubMed Central.
- Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. (2022). PubMed Central.
- Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. (2016). PubMed.
- Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. (2005). PubMed.
- Structure-Dependent Activity of Natural GABA(A)
- Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. (1987). PubMed.
- How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. (2021). RxList.
- Discovery of Plant-Derived Natural Compounds as Novel GABA Aminotransferase Inhibitors: Structure-Based Discovery, Experimental Validation, and Molecular Dynamics Analysis. (2026). MDPI.
- The Composition, Antioxidant and Antibacterial Activity of Essential Oils from Five Species of the Magnoliaceae Family. (2024). MDPI.
- GABAA receptor mediated facilitation of proprioceptive afferent transmission to motoneurons is facilitated by TRPM8 channels on C-fibres that are g
- Characterization of the influence of unsaturated free fatty acids on brain GABA/benzodiazepine receptor binding in vitro. (1994). PubMed.
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- GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia. (2023). MDPI.
- Synthesis, Biological Activity, and Apoptotic Properties of NO-Donor/Enmein-Type ent-Kauranoid Hybrids. (n.d.).
- Polyphenolic Composition, Mineral Profile, and Biological Activities in Different Organs of Alpine Woundwort—Insights into Antioxidant and. (2025). I.R.I.S..
- Regular Article. (2020). Analytical and Bioanalytical Chemistry Research.
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A Researcher's Guide to the Infrared Spectroscopy of (E)-5-aminopent-3-enoic acid: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, offering a rapid and non-destructive method for preliminary structural confirmation. This guide provides an in-depth analysis of the expected characteristic IR absorption bands for (E)-5-aminopent-3-enoic acid, a molecule of interest due to its bifunctional nature, containing an amino group, a carboxylic acid, and a trans-alkene.
This document moves beyond a simple recitation of spectral data. It delves into the vibrational physics underlying the expected absorptions and provides a comparative analysis with structurally related molecules. This approach is designed to equip the reader with the expertise to not only identify (E)-5-aminopent-3-enoic acid but also to distinguish it from potential synthetic precursors, byproducts, or isomers.
The Vibrational Signature of (E)-5-aminopent-3-enoic acid
The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrations of its constituent bonds. For (E)-5-aminopent-3-enoic acid, the key functional groups that will dominate the IR spectrum are the primary amine (-NH2), the carboxylic acid (-COOH), and the trans-disubstituted alkene (-CH=CH-). The molecule's zwitterionic potential in the solid state, where the acidic proton of the carboxylic acid may transfer to the basic amino group, can also influence the spectrum, leading to the appearance of carboxylate (COO⁻) and ammonium (NH₃⁺) ion absorptions.
Below is a detailed breakdown of the expected characteristic absorption bands.
Diagram: Molecular Structure and Key Functional Groups of (E)-5-aminopent-3-enoic acid
Caption: Molecular structure highlighting the key functional groups.
Comparative Spectral Analysis
To provide a robust predictive framework, we will compare the expected spectrum of (E)-5-aminopent-3-enoic acid with the known spectra of two relevant molecules: 6-aminocaproic acid and trans-2-pentenoic acid. This comparison allows for the isolation of spectral features unique to our target molecule.
6-Aminocaproic Acid: The Saturated Amino Acid Analogue
6-Aminocaproic acid shares the primary amine and carboxylic acid functionalities but lacks the C=C double bond. Its IR spectrum is a valuable baseline for identifying the amine and carboxylic acid absorptions. In the solid state, it exists as a zwitterion.
-
Key Absorptions:
-
A broad band between 3300 and 3500 cm⁻¹ corresponding to the overlapping N-H stretching of the primary amine and O-H stretching of the carboxylic acid. The broadness indicates strong hydrogen bonding.[1]
-
A strong absorption around 1730 cm⁻¹ attributed to the C=O stretching of the carboxylic acid.[1]
-
N-H bending vibrations are observed in the 1630-1430 cm⁻¹ region.[1]
-
C-N stretching vibrations appear in the 1350 to 1000 cm⁻¹ range.[1]
-
Pentenoic Acids: Isolating the Alkene Signature
Various isomers of pentenoic acid provide insight into the absorptions arising from the C=C double bond and its associated C-H bonds. For instance, the spectrum of trans-2-pentenoic acid will exhibit features characteristic of a trans-disubstituted alkene.[2][3][4] The spectrum of 4-pentenoic acid will show absorptions for a terminal alkene.[5]
-
Key Absorptions for a trans-Alkene:
-
A C=C stretching vibration of medium intensity in the 1680-1640 cm⁻¹ region.[6]
-
A C-H stretching vibration for the sp² hybridized carbons just above 3000 cm⁻¹, typically around 3080 cm⁻¹.[6]
-
A strong and characteristic out-of-plane C-H bending (wagging) vibration for the trans-alkene appears in the 990-970 cm⁻¹ region.[7]
-
Predicted IR Absorption Bands for (E)-5-aminopent-3-enoic acid
Based on the analysis of its functional groups and comparison with related molecules, the following table summarizes the expected characteristic IR absorption bands for (E)-5-aminopent-3-enoic acid.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |
| 3300–2500 | O-H Stretch | Carboxylic Acid | Strong, very broad | This broad absorption is a hallmark of hydrogen-bonded carboxylic acids and will likely overlap with N-H and C-H stretches.[8][9][10] |
| 3400–3250 | N-H Stretch | Primary Amine | Medium | Two bands are expected for a primary amine (asymmetric and symmetric stretching), which may be superimposed on the broad O-H band.[11] |
| 3100–3000 | =C-H Stretch | Alkene | Medium | This band appearing just above 3000 cm⁻¹ is indicative of sp² C-H bonds.[6][12] |
| 3000–2850 | C-H Stretch | Alkane | Medium | Stretching vibrations of the sp³ hybridized CH₂ groups.[6][13] |
| 1760–1690 | C=O Stretch | Carboxylic Acid | Strong, sharp | The exact position depends on dimerization and conjugation. Conjugation with the C=C bond will likely shift this to the lower end of the range.[9][10] |
| 1680–1640 | C=C Stretch | Alkene | Medium to weak | The intensity of this peak can be variable for symmetrically substituted alkenes. |
| 1650–1580 | N-H Bend | Primary Amine | Medium | This scissoring vibration is characteristic of primary amines.[11] |
| 1440–1395 | O-H Bend | Carboxylic Acid | Medium | In-plane bending, may overlap with C-H bending modes.[9] |
| 1320–1210 | C-O Stretch | Carboxylic Acid | Strong | Often coupled with O-H bending. |
| 1250–1020 | C-N Stretch | Aliphatic Amine | Medium to weak | [11] |
| 990–965 | =C-H Bend | trans-Alkene | Strong, sharp | A strong out-of-plane bending (wagging) vibration that is highly characteristic of a trans-disubstituted double bond.[14] |
| 950–910 | O-H Bend | Carboxylic Acid | Medium, broad | Out-of-plane bending of the hydrogen-bonded dimer.[9] |
Note on Zwitterionic Form: In the solid state, if (E)-5-aminopent-3-enoic acid exists as a zwitterion, the following changes in the spectrum would be expected:
-
The broad O-H stretch of the carboxylic acid would disappear.
-
The C=O stretch would be replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻), typically seen around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.
-
The N-H stretching region would be replaced by the broad, complex absorptions of an ammonium ion (NH₃⁺) centered around 3000 cm⁻¹.
-
The N-H bending of the primary amine would be replaced by the bending of the ammonium ion around 1600-1500 cm⁻¹.
Experimental Protocol: Obtaining an IR Spectrum via Attenuated Total Reflectance (ATR)
For a solid sample such as (E)-5-aminopent-3-enoic acid, ATR-FTIR is a rapid and convenient method for obtaining a high-quality spectrum.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
Diagram: ATR-FTIR Experimental Workflow
Caption: A simplified workflow for acquiring an IR spectrum using ATR.
Conclusion
The infrared spectrum of (E)-5-aminopent-3-enoic acid is predicted to be rich with characteristic absorption bands that confirm its structure. The presence of a very broad O-H stretch, a sharp C=O stretch, and distinct alkene C-H and C=C vibrations, along with the characteristic bands of a primary amine, would provide strong evidence for its synthesis. The most definitive feature for confirming the trans stereochemistry of the double bond is the strong, sharp out-of-plane C-H bend expected in the 990-965 cm⁻¹ region. By comparing the experimental spectrum to the data presented in this guide and the spectra of related compounds, researchers can confidently identify and characterize (E)-5-aminopent-3-enoic acid.
References
Sources
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- 14. spectroscopyonline.com [spectroscopyonline.com]
Part 1: Method Development Strategy - The Scientific Rationale
An In-Depth Technical Guide to Validating the Purity of (3E)-5-Aminopent-3-enoic Acid Using LC-MS
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the absolute purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. (3E)-5-aminopent-3-enoic acid, a molecule of interest with potential applications stemming from its unique structure as an unsaturated amino acid, is no exception. Its zwitterionic nature, conferred by the presence of both a primary amine and a carboxylic acid, coupled with its inherent polarity, presents a distinct analytical challenge.
This guide provides a comprehensive, scientifically-grounded framework for the development and validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method to ascertain the purity of (3E)-5-aminopent-3-enoic acid. Moving beyond a simple recitation of steps, we will explore the causality behind each experimental choice, ensuring a robust and self-validating analytical system. The methodologies discussed herein are designed to provide the highest degree of confidence in purity assessments, a critical step in any research or drug development pipeline.
The development of a successful analytical method begins not with an instrument, but with a thorough understanding of the analyte. The molecular structure of (3E)-5-aminopent-3-enoic acid (Molecular Formula: C₅H₉NO₂, Molecular Weight: 115.13 g/mol ) dictates our analytical approach.[1][2] Its polar functional groups and zwitterionic character make it highly hydrophilic, which is the central challenge to address chromatographically.
Chromatographic Approach Selection: HILIC as the Superior Strategy
Conventional Reversed-Phase (RP) liquid chromatography, which separates molecules based on hydrophobicity, is often the first choice for many chemists. However, for highly polar molecules like amino acids, RP chromatography struggles to achieve adequate retention, often resulting in the analyte eluting at or near the solvent front (void volume).[3][4][5] While techniques like Ion-Pair Chromatography (IPC) can be used to enhance retention on RP columns, they come with significant drawbacks for mass spectrometry. Ion-pairing reagents like Trifluoroacetic Acid (TFA) are notorious for causing significant ion suppression in the MS source and can lead to persistent contamination of the system.[6][7]
Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the most logical and effective strategy. HILIC utilizes a polar stationary phase (such as amide, silica, or cyano) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[8][9] This creates an aqueous-rich layer on the surface of the stationary phase, and polar analytes are retained and separated via a partitioning mechanism between this layer and the bulk organic mobile phase.[8][9]
The key advantages of HILIC for this application are:
-
Excellent Retention: It is specifically designed for polar and hydrophilic compounds, ensuring robust retention of (3E)-5-aminopent-3-enoic acid.[10][11]
-
MS Compatibility: The high organic content of the mobile phase used in HILIC promotes efficient solvent evaporation and desolvation in the Electrospray Ionization (ESI) source, leading to enhanced MS sensitivity.[8][9]
-
Superior Resolution: HILIC often provides unique selectivity for polar compounds, enabling the separation of the target molecule from structurally similar impurities, such as its (3Z)-isomer.
Mass Spectrometry Parameter Selection: Ensuring Specificity and Sensitivity
Given the presence of a primary amine, the molecule is readily protonated. Therefore, Electrospray Ionization in Positive Ion Mode (ESI+) is the clear choice for detection. The high sensitivity and selectivity of mass spectrometry make it an ideal detector for impurity profiling, capable of detecting trace-level components that might be missed by UV detectors, especially if the impurities lack a strong chromophore.[12][13]
Initial MS parameter optimization would focus on:
-
Full Scan Analysis: To identify the protonated molecular ion [M+H]⁺ of (3E)-5-aminopent-3-enoic acid (expected m/z 116.07).
-
Single Ion Monitoring (SIM) or Selected Ion Recording (SIR): For enhanced sensitivity and quantitative accuracy by focusing only on the mass of the target analyte.
-
Tandem Mass Spectrometry (MS/MS): To generate a characteristic fragmentation pattern for unequivocal identification and to develop a Multiple Reaction Monitoring (MRM) method for the highest level of selectivity and sensitivity in complex matrices.[12][14]
Part 2: The HILIC-MS Protocol: A Validated Workflow
This section provides a detailed protocol for the analysis. The choices of column, mobile phases, and gradients are based on established principles for HILIC separation of small polar molecules.[4]
Experimental Protocol
1. Reagents and Materials:
-
(3E)-5-aminopent-3-enoic acid reference standard
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Ammonium formate (≥99.0%)
-
Formic acid (LC-MS grade, ~99%)
2. Sample and Standard Preparation:
-
Solvent (Diluent): Prepare a 90:10 (v/v) mixture of Acetonitrile:Water. This high organic content is crucial to prevent peak distortion in HILIC.
-
Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a 1.0 mg/mL stock solution.
-
Working Standard: Dilute the stock solution with the diluent to a working concentration of 10 µg/mL for method development and validation.
-
Test Sample: Prepare the sample to be tested at a concentration of 1.0 mg/mL in the diluent to accurately assess impurities at the 0.1% level.
3. LC-MS Conditions:
| Parameter | Condition | Rationale |
| LC System | UHPLC/HPLC system coupled to a Mass Spectrometer | Required for high-resolution separation and sensitive detection. |
| Column | Waters ACQUITY UPLC BEH Amide (130Å, 1.7 µm, 2.1 mm X 100 mm) or equivalent amide-based HILIC column. | Amide columns offer excellent retention and peak shape for a wide range of polar compounds. |
| Column Temp. | 40 °C | Improves peak shape and ensures reproducible retention times. |
| Mobile Phase A | 10 mM Ammonium formate in Water with 0.1% Formic Acid | Volatile buffer system ideal for MS, providing ions for ESI and controlling pH.[15] |
| Mobile Phase B | 10 mM Ammonium formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid | High organic content for HILIC mode. |
| Gradient | 0-1 min: 95% B; 1-8 min: 95% to 60% B; 8-9 min: 60% B; 9-9.1 min: 60% to 95% B; 9.1-12 min: 95% B | A shallow gradient ensures good resolution of closely eluting impurities. A re-equilibration step is critical for HILIC.[3] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2 µL | Small volume to minimize peak broadening. |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer | Q-TOF for accurate mass confirmation; QqQ for ultimate quantitative sensitivity. |
| Ionization Mode | ESI Positive (ESI+) | Optimal for protonating the primary amine group. |
| Capillary Voltage | 3.0 kV | Standard starting point for ESI. |
| Cone Voltage | 30 V | To be optimized for maximal parent ion intensity. |
| Source Temp. | 150 °C | To be optimized for efficient desolvation. |
| Desolvation Temp. | 400 °C | To be optimized for efficient desolvation. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or SIM at m/z 116.07 | Full scan for impurity discovery; SIM for quantification. |
Experimental Workflow Diagram
Caption: Workflow for LC-MS Purity Validation.
Part 3: Data Analysis & Purity Validation
A validated method is one that has been proven to be suitable for its intended purpose. For purity analysis, this means the method must be specific, linear, accurate, and precise, according to guidelines from the International Council for Harmonisation (ICH).[16][17]
Data Interpretation and Purity Calculation
-
Peak Identification: The main peak in the chromatogram should correspond to the retention time of the reference standard and exhibit a mass signal at m/z 116.07.
-
Impurity Search: Scrutinize the chromatogram for any additional peaks. Use the full scan mass spectral data to get the m/z of these unknown peaks, which can provide clues to their identity (e.g., isomers will have the same m/z, while synthesis precursors will have different masses).
-
Purity Calculation: The purity is typically determined using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The following experiments are essential for validating the method for impurity quantification.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (diluent), a placebo (if applicable), and the reference standard to show no interfering peaks at the retention time of the analyte and its known impurities. The high selectivity of MS detection inherently provides a high degree of specificity.[15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions are prepared, typically from the Limit of Quantitation (LOQ) to 150% of the target impurity concentration (e.g., if the impurity limit is 0.1%, test from ~0.05% to 0.15%). The peak area response is plotted against concentration, and a linear regression analysis is performed.
-
Accuracy: The closeness of the test results to the true value. This is determined by spiking the sample with known amounts of impurities at different concentration levels (e.g., 80%, 100%, and 120% of the target level) and calculating the percentage recovery.[16]
-
Precision: The degree of agreement among individual test results.
-
Repeatability (Intra-day precision): Assessed by analyzing multiple preparations of a homogenous sample on the same day.[16]
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different instruments. The results are typically expressed as the Relative Standard Deviation (RSD).
-
Table 1: Hypothetical Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (R²) | ≥ 0.99 | 0.9992 |
| Range | LOQ to 150% of specification | 0.5 - 7.5 µg/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 103.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 5.0% | 2.1% |
| - Intermediate Precision | ≤ 10.0% | 3.5% |
| LOQ | S/N ≥ 10 | 0.5 µg/mL (0.05%) |
| LOD | S/N ≥ 3 | 0.15 µg/mL (0.015%) |
Data Validation Workflow Diagram
Caption: Decision workflow for method validation.
Part 4: Comparative Analysis
While HILIC-MS is the recommended approach, it is valuable to understand its performance relative to other common analytical techniques.
Table 2: Comparison of Analytical Techniques
| Feature | HILIC-MS | HPLC-UV | Nuclear Magnetic Resonance (NMR) |
| Specificity | Very High (based on m/z and retention time) | Moderate (relies on retention time and chromophore) | High (provides structural information) |
| Sensitivity | Very High (pg to ng level)[12] | Low to Moderate (µg level) | Low (mg level required) |
| Impurity ID | Excellent (provides molecular weight, fragmentation data) | Poor (no structural information) | Excellent (definitive structure elucidation) |
| Quantitative | Excellent | Good | Good (with internal standard) |
| Primary Use | Purity testing, impurity profiling, quantification | Routine QC, assay | Structure elucidation, confirmation |
| Drawback | Requires specialized equipment and expertise | Insufficient for non-UV active impurities | Low throughput, requires high sample amount |
Conclusion
The validation of purity for (3E)-5-aminopent-3-enoic acid requires a nuanced analytical approach that respects the physicochemical properties of the molecule. This guide has established that a method based on Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) provides a superior solution. The inherent advantages of HILIC for retaining polar, zwitterionic compounds, combined with the unparalleled sensitivity and selectivity of MS detection, create a robust, reliable, and defensible analytical method. By following the detailed protocol and rigorous validation schema presented, researchers and drug development professionals can achieve the highest confidence in the purity of their material, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
JSB. HILIC-MS-High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Available from: [Link]
-
Roemling R, Itoh S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. Available from: [Link]
-
Khatun Z, Incekol D, Almubarak S, et al. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PLoS One. 2023;18(7):e0288820. Available from: [Link]
-
NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available from: [Link]
-
Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. 2017. Available from: [Link]
-
Pharmaceutical Technology. Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. 2026. Available from: [Link]
-
HILICON. Hilic–UHPlc–MS as a Tool for Metabolomics Study. Available from: [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]
-
Deda O, Gika HG, Wilson ID, Theodoridis GA. Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. J Chromatogr B Analyt Technol Biomed Life Sci. 2019;1110-1111:103-111. Available from: [Link]
-
Welch Materials. Types and Applications of Ion-Pair Reagents in Liquid Chromatography. 2024. Available from: [Link]
-
ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals. 2025. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13572516, (3E)-5-Aminopent-3-enoic acid. Available from: [Link].
-
Eurofins BioPharma Product Testing. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Available from: [Link]
-
ResearchGate. Which ion pair reagents are compatible with LC-MS?. Available from: [Link]
-
Wang L, Zhang J, Li K, et al. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. 2019;24(20):3662. Available from: [Link]
-
Kumar, P., & S, S. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3s), s333–s340. Available from: [Link]
-
ChemBK. (E)-5-Aminopent-3-enoic acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53905548, 5-Aminopent-3-enoic acid. Available from: [Link].
-
Chemical Synthesis Database. (3E)-2-amino-3-pentenoic acid. Available from: [Link]
-
Mtoz Biolabs. LC-MS Amino Acid Analysis. Available from: [Link]
-
D'Cunha NM, McVeigh JA, Thomas P, et al. Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy science. Molecules. 2014;19(2):1537-1555. Available from: [Link]
-
Ragoussis V, Theodorou V. Improvement on the synthesis of (E)-alk-3-enoic acids. J. Chem. Soc., Perkin Trans. 1. 1993;0(8):845-847. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 5-Aminopent-3-enoic acid | C5H9NO2 | CID 53905548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. researchgate.net [researchgate.net]
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- 11. Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
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- 14. nebiolab.com [nebiolab.com]
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- 17. ijper.org [ijper.org]
reference standards for (3E)-5-aminopent-3-enoic acid analysis
Reference Standards for (3E)-5-Aminopent-3-enoic Acid: A Technical Comparison Guide
Executive Summary: The Stereochemical Imperative
(3E)-5-aminopent-3-enoic acid (also known as trans-5-aminopent-3-enoic acid) is a critical GABA analogue and a conformationally restricted peptide linker. Unlike its saturated counterpart (5-aminovaleric acid) or its geometric isomer ((3Z)-isomer), the (3E)-isomer exhibits distinct biological activity, particularly in GABA aminotransferase (GABA-AT) inhibition and specific peptide folding motifs.
In drug development and metabolic studies, the stereochemical purity of your reference standard is not merely a quality attribute—it is the defining factor of your assay's validity. Using a generic or stereochemically undefined standard can lead to false potency calculations and misinterpretation of receptor binding kinetics .
This guide objectively compares the performance of High-Stereopurity (3E)-Standards against Technical Grade (E/Z) Mixtures and Surrogate Analogues , providing experimental protocols to validate your choice.
Comparative Analysis of Reference Standard Alternatives
The following table contrasts the three primary classes of reference standards available for (3E)-5-aminopent-3-enoic acid analysis.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Option A: High-Stereopurity (3E)-Standard | Option B: Technical Grade (E/Z) Mixture | Option C: Surrogate Analogue (5-Aminovaleric Acid) |
| Purity (HPLC) | > 98% | > 90% (Composite) | > 99% |
| Stereochemistry | > 99% (E)-Isomer | Variable (e.g., 60:40 E/Z) | N/A (Saturated) |
| ID Method | 1H-NMR (J ~15.5 Hz) | 1H-NMR (Mixed J signals) | 1H-NMR (No olefinic protons) |
| Quantitation | Absolute Quantitation | Semi-Quantitative (Response factor errors) | Invalid (Different ionization/absorbance) |
| Primary Use | GLP Assays, PK/PD Studies | Method Development, Retention Time Marker | System Suitability (Resolution Check) |
| Cost | High ( | Low ($) | Very Low ($) |
| Risk | Minimal | High: Co-elution of isomers may mask impurities | Critical: Cannot quantify target analyte |
Technical Deep Dive: The "Why" Behind the Choice
The Isomerization Trap
The double bond at position 3 is susceptible to isomerization under acidic or thermal stress. A "Technical Grade" standard often results from non-stereoselective synthesis (e.g., Knoevenagel condensation variants) without rigorous purification.
-
The Problem: The (3Z)-isomer (cis) often co-elutes with the (3E)-isomer on standard C18 columns, appearing as a single peak.
-
The Consequence: If your standard is 80% (E) and 20% (Z), but you treat it as 100% pure, your calculated analyte concentration in samples will be overestimated by 25% (assuming equal detector response, which is rarely true for MS).
NMR Validation (The Gold Standard)
You cannot rely on the Certificate of Analysis (CoA) alone for lower-grade standards. You must verify stereochemistry using 1H-NMR.
-
(3E)-Isomer: Olefinic protons show a large coupling constant (J ≈ 15.0 – 16.0 Hz ).
-
(3Z)-Isomer: Olefinic protons show a smaller coupling constant (J ≈ 10.0 – 11.0 Hz ).
Experimental Protocols
Protocol 1: Stereoselective Separation (Quality Control of Standard)
Objective: Confirm the isomeric purity of your (3E)-Standard before use.
-
Column: Primesep 100 (Mixed-Mode: RP + Cation Exchange) or equivalent.[1]
-
Why: Standard C18 often fails to resolve the E/Z isomers of small polar amino acids. Mixed-mode leverages the amine charge difference caused by the rigid double bond geometry.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 0% B hold for 2 min, 0-30% B over 15 min.
-
Detection:
-
UV: 210 nm (Low sensitivity, requires high conc.)
-
MS: ESI Positive Mode, SIM m/z 116.1 [M+H]+.
-
-
Acceptance Criteria: The (3E)-peak must be >99% of the total peak area. Any peak at relative retention time (RRT) ~0.95-1.05 (check specific column selectivity) indicates (Z)-contamination.
Protocol 2: High-Sensitivity Derivatization (Biological Samples)
Objective: Quantify (3E)-5-aminopent-3-enoic acid in plasma using the validated standard.
-
Reagent: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid.
-
Reaction: Mix 10 µL Sample + 10 µL Reagent. Wait 1 min.
-
Mechanism: Reacts with the primary amine to form a fluorescent isoindole.
-
Separation: C18 Rapid Resolution Column (e.g., 2.1 x 50mm, 1.8 µm).
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
Self-Validation: Inject the Option C (Saturated Analogue) . It must resolve from the (3E)-derivative by at least Rs > 1.5 to prove the method isn't just measuring total amines.
Visualizations
Figure 1: Stereochemical Validation Logic
This diagram illustrates the decision process for selecting and validating the reference standard based on NMR data.
Caption: Decision tree for validating (3E)-5-aminopent-3-enoic acid standards using NMR coupling constants.
Figure 2: Analytical Workflow & Interference Check
This diagram details the self-validating workflow to ensure the chosen standard separates from common interferences.
Caption: System suitability workflow demonstrating the use of a saturated analogue (Option C) to validate the separation efficiency of the primary standard.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13572516, (3E)-5-Aminopent-3-enoic acid. Retrieved February 17, 2026 from [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. (Detailed guide on NMR J-coupling values for E/Z alkenes). Retrieved February 17, 2026 from [Link]
-
SIELC Technologies (2009). HPLC Separation of Amino Acids in Supplements Composition in Mixed-Mode. (Methodology for separating polar amino acids).[1] Retrieved February 17, 2026 from [Link]
-
European Medicines Agency (2006). Stability Testing of Biotechnological/Biological Products. (Guidelines on stability indicating profiles). Retrieved February 17, 2026 from [Link]
Sources
elemental analysis data for (3E)-5-aminopent-3-enoic acid verification
An In-Depth Guide to the Elemental Analysis and Structural Verification of (3E)-5-Aminopent-3-enoic Acid
In the landscape of pharmaceutical research and drug development, the unequivocal verification of a molecule's identity and purity is paramount. For novel compounds such as (3E)-5-aminopent-3-enoic acid, a synthetic unsaturated amino acid, rigorous analytical characterization is the bedrock upon which all subsequent biological and pharmacological studies are built. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of elemental analysis as a primary verification technique for (3E)-5-aminopent-3-enoic acid. Furthermore, it delves into complementary analytical methods, offering a holistic approach to compound validation.
The Critical Role of Elemental Analysis
Elemental analysis is a cornerstone of chemical characterization, providing the fundamental percentage composition of a compound. This technique is particularly crucial for novel molecules to confirm that the synthesized product has the expected empirical formula. For (3E)-5-aminopent-3-enoic acid, with a molecular formula of C₅H₉NO₂, elemental analysis serves as a quantitative checkpoint to ensure the correct ratios of carbon, hydrogen, and nitrogen are present.
Theoretical Elemental Composition of (3E)-5-Aminopent-3-enoic Acid
The theoretical elemental composition is calculated from the molecular formula (C₅H₉NO₂) and the atomic weights of the constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 52.15 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 7.89 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 12.17 |
| Oxygen | O | 16.00 | 2 | 32.00 | 27.79 |
| Total | 115.15 | 100.00 |
This table provides the theoretical benchmark against which experimental data from elemental analysis is compared. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and correct elemental composition.
Experimental Protocol: CHN Elemental Analysis
Modern elemental analysis is predominantly carried out using automated CHNS analyzers, which offer rapid and precise determination of carbon, hydrogen, nitrogen, and sulfur content. The underlying principle is based on the complete combustion of the sample, followed by the separation and detection of the resulting gaseous products.
Step-by-Step Methodology
-
Sample Preparation: A small, precisely weighed amount of the (3E)-5-aminopent-3-enoic acid sample (typically 1-3 mg) is placed in a tin or silver capsule. The capsule is then sealed and introduced into the combustion chamber of the elemental analyzer.
-
Combustion: The sample is combusted at a high temperature (around 900-1000 °C) in an oxygen-rich environment. This process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).
-
Gas Separation: The resulting mixture of gases is passed through a separation column, typically utilizing gas chromatography principles, to resolve the individual components (CO₂, H₂O, N₂).
-
Detection: The separated gases are then quantified using a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas (usually helium) as each analyte gas passes through, generating a signal proportional to the concentration of the gas.
-
Data Analysis: The instrument's software integrates the signal peaks and, by comparing them to the signals from a known standard (e.g., acetanilide), calculates the percentage of each element in the original sample.
Workflow of CHN Elemental Analysis
Safety Operating Guide
Personal protective equipment for handling (3E)-5-Aminopent-3-enoic acid
Comprehensive Safety Protocol: Handling (3E)-5-Aminopent-3-enoic Acid
This guide provides essential safety and handling protocols for (3E)-5-Aminopent-3-enoic acid. As no comprehensive Safety Data Sheet (SDS) is readily available for this specific compound, this document institutes a conservative safety margin by analyzing the known hazards of structurally similar chemicals. The following procedures are designed to provide a robust framework for ensuring personnel safety and operational integrity in a laboratory setting.
Hazard Analysis: A Conservative Approach Based on Analogs
(3E)-5-Aminopent-3-enoic acid is a niche molecule with limited publicly available hazard data.[1] To establish a reliable safety protocol, we must extrapolate from the known properties of its structural analogs. This approach ensures that we prepare for the most significant potential hazards.
| Property | (3E)-5-Aminopent-3-enoic acid |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol [2] |
| Known Identifiers | PubChem CID: 13572516, CAS: 102845-64-7[1] |
The primary safety concern stems from the functional groups present: a carboxylic acid and an amine. Analogous compounds with these features exhibit a range of hazards, from irritation to severe corrosion.
| Analogous Compound | GHS Hazard Classification | Rationale for Concern |
| Aminocaproic Acid | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT-SE (Cat. 3)[3] | A saturated version of the target molecule, indicating a baseline of irritant properties. |
| 3-Pentenoic Acid | Skin Corrosion (Cat. 1B), Serious Eye Damage (Cat. 1) | The unsaturated carboxylic acid structure suggests a high potential for corrosive action. |
| 3-Aminopentane | Flammable Liquid (Cat. 2), Skin Corrosion (Cat. 1B), Serious Eye Damage (Cat. 1)[4][5] | The amine functional group can contribute to corrosive properties. |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the risks identified. This involves protection for the eyes, face, skin, and body.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles are mandatory at all times when handling the compound, whether in solid or solution form.
-
Enhanced Protection: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as when handling quantities greater than 50 mL, heating solutions, or performing transfers under pressure.[6]
Skin and Body Protection
-
Gloves: Nitrile gloves provide adequate protection for incidental contact.[7] For prolonged handling or in cases of immersion, heavy-duty neoprene or butyl rubber gloves are required.[8] Crucially, gloves must be inspected before each use and changed immediately upon any sign of contamination or degradation.
-
Laboratory Coat: A flame-retardant lab coat is the minimum requirement.[7]
-
Chemical Apron: A chemical-resistant apron worn over the lab coat is required when handling more than 100 mL of a solution containing the compound.[6]
-
Apparel and Footwear: Full-length pants or equivalent leg covering are mandatory.[8] Closed-toe, liquid-resistant shoes must be worn at all times in the laboratory.[9]
Respiratory Protection
The use of respiratory protection is dictated by the adequacy of engineering controls.
-
Standard Operations: All handling of (3E)-5-Aminopent-3-enoic acid must be performed inside a certified chemical fume hood.[10] Under these conditions, respiratory protection is not typically required.
-
Non-Standard Operations: If there is a potential for aerosol generation outside of a fume hood (e.g., a large spill, weighing fine powder without containment), a respirator will be necessary. Use of respirators must comply with a formal institutional respiratory protection program, including fit-testing, as mandated by OSHA standard 29 CFR 1910.134.[11]
Operational and Disposal Plans
Proper procedure is as critical as the PPE itself. The following workflows ensure safety during handling and disposal.
Engineering Controls
-
Primary Containment: A properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure.[10]
-
Emergency Equipment: An eyewash station and safety shower must be unobstructed and located within a 10-second travel distance from the workstation.[4]
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Put on lab coat and any required apron.
-
Wash hands thoroughly.
-
Put on inner gloves (if double-gloving).
-
Put on chemical splash goggles.
-
Put on face shield (if required).
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence to Prevent Contamination:
-
Remove outer gloves.
-
Remove face shield and apron.
-
Remove inner gloves.
-
Remove chemical splash goggles.
-
Remove lab coat.
-
Wash hands thoroughly with soap and water.
Spill Management
-
Ensure a spill kit equipped with absorbent materials and a neutralizing agent (such as sodium bicarbonate for acidic compounds) is readily available.[9]
-
In the event of a small spill inside a fume hood, contain it with absorbent pads, clean the area, and dispose of all materials as hazardous waste.
-
For larger spills, evacuate the immediate area, alert personnel, and follow your institution's emergency response procedures.
Disposal Plan
-
Chemical Waste: All waste containing (3E)-5-Aminopent-3-enoic acid, whether solid or in solution, must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated labware must be disposed of as solid hazardous waste.[3]
-
Regulatory Compliance: Disposal must adhere strictly to all local, state, and federal environmental regulations.[3][12] Under no circumstances should this chemical or its containers be disposed of down the drain.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for handling (3E)-5-Aminopent-3-enoic acid.
References
-
(3E)-5-Aminopent-3-enoic acid. PubChem, National Institutes of Health. Retrieved from [Link]
-
5-Aminopent-3-enoic acid. PubChem, National Institutes of Health. Retrieved from [Link]
-
Aminocaproic Acid Oral Solution USP, 0.25 g/mL Safety Data Sheet. (2024, February 14). Carnegie Pharmaceuticals LLC. Retrieved from [Link]
-
Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. Retrieved from [Link]
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Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). Retrieved from [Link]
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The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). International Labour Organization. Retrieved from [Link]
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Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA). Retrieved from [Link]
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Aminocaproic Acid Injection, USP Safety Data Sheet. (2019, August 7). American Regent. Retrieved from [Link]
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Guidance on information requirements and chemical safety assessment Chapter R.7a. European Chemicals Agency (ECHA). Retrieved from [Link]
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Annex III Summary of Product Characteristics and Package Leaflet. European Medicines Agency. Retrieved from [Link]
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Guidelines for the Safe Handling of Hazardous Chemicals. (2025, September 17). HM Royal. Retrieved from [Link]
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Aminocaproic Acid Oral Solution, USP. (2020, February 15). DailyMed. Retrieved from [Link]
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Chemical safety report. European Chemicals Agency (ECHA). Retrieved from [Link]
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Handling Chemicals. Wittenberg University, Department of Chemistry. Retrieved from [Link]
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GHS - Globally Harmonized System for the Classification and Labelling of Chemicals. Federal Office of Public Health FOPH, Switzerland. Retrieved from [Link]
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5 amino pent 3 enoic acid structure. (2020, December 20). Brainly.in. Retrieved from [Link]
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Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. (2015, January 7). Agilent. Retrieved from [Link]
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Lab Safety Equipment & PPE. ChemTalk. Retrieved from [Link]
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Aminocaproic Acid. (2023, August 17). StatPearls, NCBI Bookshelf. Retrieved from [Link]
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What Are the OSHA Requirements for Chemical Storage?. (2025, April 14). American Hazmat Rentals. Retrieved from [Link]
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LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. (2015, March 10). University of Washington. Retrieved from [Link]
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Personal Protective Kit (PPE Kit). BHS Industrial Equipment. Retrieved from [Link]
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Handling and Storing Chemicals. (2017, July 10). Lab Manager. Retrieved from [Link]
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ECHA CHEM: Accessing regulatory information on chemicals. (2025, September 16). European Chemicals Agency (ECHA). Retrieved from [Link]
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Globally Harmonized System (GHS) of classification and labelling of chemicals. WorkSafe Victoria. Retrieved from [Link]
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Personal Protective Equipment Selection Guide. (2015, July 22). Rutgers University. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
